Technical Documentation Center

1H-Imidazole, 5-(cyclopropylsulfonyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Imidazole, 5-(cyclopropylsulfonyl)-
  • CAS: 1514898-30-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Cyclopropyl-Substituted Imidazoles: A Focus on 5-Cyclopropyl-1H-imidazole

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound "1H-Imidazole, 5-(cyclopropylsulfonyl)-" is not readily found in publicly available chemical databases. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "1H-Imidazole, 5-(cyclopropylsulfonyl)-" is not readily found in publicly available chemical databases. Therefore, this guide will focus on the closely related and well-documented compound, 5-Cyclopropyl-1H-imidazole (CAS Number: 89830-98-8) . This molecule serves as a pertinent and illustrative example for understanding the chemical structure, properties, and synthetic considerations of cyclopropyl-substituted imidazole scaffolds, which are of significant interest in medicinal chemistry.

Introduction: The Significance of the Imidazole and Cyclopropyl Moieties in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups contribute to its versatility in modulating biological targets.[1] The incorporation of a cyclopropyl group is another widely used strategy in drug design. This small, strained carbocycle can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] The combination of these two moieties in compounds like 5-cyclopropyl-1H-imidazole presents a compelling starting point for the development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of 5-cyclopropyl-1H-imidazole consists of a five-membered imidazole ring substituted with a cyclopropyl group at the 5-position. The tautomeric nature of the imidazole ring means that the hydrogen atom can reside on either nitrogen, leading to the synonym 4-cyclopropyl-1H-imidazole.[4]

CAS Number: 89830-98-8[4]

Molecular Formula: C₆H₈N₂[4]

SMILES: C1(C2CC2)=CN=CN1[4]

InChI: InChI=1S/C6H8N2/c1-2-6(1)5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)

To visually represent the molecular architecture, the following diagram illustrates the connectivity of atoms in 5-cyclopropyl-1H-imidazole.

Caption: Chemical structure of 5-cyclopropyl-1H-imidazole.

Physicochemical and Computational Properties

A summary of the key physicochemical and computational properties of 5-cyclopropyl-1H-imidazole is provided in the table below. These parameters are crucial for assessing the druglikeness and potential pharmacokinetic behavior of the compound.

PropertyValueSource
Molecular Weight 108.14 g/mol [4]
Topological Polar Surface Area (TPSA) 28.68 Ų[4]
LogP (octanol-water partition coefficient) 1.2871[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Synthesis Strategies

The synthesis of substituted imidazoles can be achieved through various established methods.[5][6] A common and versatile approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[5] For the synthesis of 5-cyclopropyl-1H-imidazole, a plausible synthetic route could involve the reaction of a cyclopropyl-substituted dicarbonyl precursor with an appropriate aldehyde and an ammonia source.

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., Cyclopropyl-dicarbonyl, Aldehyde, Ammonia source) Reaction One-pot Condensation (e.g., Debus-Radziszewski Reaction) Start->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Chromatography (e.g., Silica Gel Column) Workup->Purification Characterization Structural Verification (NMR, MS, etc.) Purification->Characterization Final 5-Cyclopropyl-1H-imidazole Characterization->Final

Caption: A generalized workflow for the synthesis of 5-cyclopropyl-1H-imidazole.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-cyclopropyl-1H-imidazole, based on general imidazole synthesis methodologies.

Objective: To synthesize 5-cyclopropyl-1H-imidazole.

Materials:

  • Cyclopropyl glyoxal (or a suitable precursor)

  • Formaldehyde (or a suitable equivalent)

  • Ammonium acetate

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropyl glyoxal (1.0 eq) and ammonium acetate (3.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield 5-cyclopropyl-1H-imidazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Research and Drug Development

The 5-cyclopropyl-1H-imidazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The imidazole core is known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The addition of the cyclopropyl group can further enhance these activities and improve the overall drug-like properties of the resulting compounds.[3] Researchers can utilize 5-cyclopropyl-1H-imidazole as a starting material for further functionalization, exploring its potential in various therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-cyclopropyl-1H-imidazole. Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While direct information on "1H-Imidazole, 5-(cyclopropylsulfonyl)-" is scarce, the detailed examination of the representative molecule, 5-cyclopropyl-1H-imidazole, provides valuable insights for researchers and drug development professionals. The combination of the versatile imidazole scaffold and the beneficial properties of the cyclopropyl group makes this class of compounds a promising area for further investigation in the quest for novel and effective therapeutics.

References

  • International Journal of Pharmaceutical Sciences and Research. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • Imidazoles database. Synthesis and properties of Imidazoles. [Link]

  • PubChem. 1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride. [Link]

  • PMC. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Hilaris. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of the 5-(Cyclopropylsulfonyl)-1H-imidazole Pharmacophore in Targeted Oncology

Executive Summary In modern structure-based drug design, the 1H-Imidazole, 5-(cyclopropylsulfonyl)- moiety has emerged as a highly privileged building block and pharmacophore. By uniquely combining the metal-coordinating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern structure-based drug design, the 1H-Imidazole, 5-(cyclopropylsulfonyl)- moiety has emerged as a highly privileged building block and pharmacophore. By uniquely combining the metal-coordinating and hinge-binding capabilities of the imidazole ring with the metabolic stability and electron-withdrawing nature of the cyclopropylsulfonyl group, this fragment solves critical ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this moiety, drawing upon recent breakthroughs in epigenetic modulation (EED inhibitors) and DNA damage response (ATR inhibitors).

Structural Rationale & Causality in Drug Design

As application scientists, we do not select functional groups at random; every atom must justify its presence through target engagement or PK optimization. The 5-(cyclopropylsulfonyl)-1H-imidazole structure is engineered for dual optimization:

  • The 1H-Imidazole Core: Acts as a versatile hydrogen bond donor/acceptor. In kinase inhibitors, the nitrogen atoms form critical bidentate interactions with the kinase hinge region. However, naked imidazoles are notorious for rapid cytochrome P450 (CYP)-mediated oxidation.

  • The Cyclopropylsulfonyl Group (-SO₂-cPr): The addition of the sulfonyl group exerts a strong electron-withdrawing effect, deactivating the imidazole ring against oxidative metabolism and lowering its pKa to improve membrane permeability. Furthermore, the cyclopropyl ring provides optimal steric bulk to fill hydrophobic pockets (enhancing potency) while completely avoiding the rapid aliphatic oxidation liabilities associated with straight-chain alkyl groups[1].

Pharmacodynamics (PD): Target Engagement & Efficacy

The PD profile of compounds bearing this moiety is characterized by high-affinity target engagement and prolonged functional inhibition. The moiety's ability to lock into rigid binding pockets has led to its successful integration into several advanced preclinical candidates.

Epigenetic Modulation (EED Inhibition): In the development of EEDi-5285, a highly potent inhibitor of Embryonic Ectoderm Development (EED), a related cyclopropylsulfonyl core was utilized to achieve exceptional binding affinity. The inhibitor binds to the EED protein with an IC₅₀ of 0.2 nM and inhibits lymphoma cell growth at picomolar concentrations (20 pM)[2]. The rigid geometry of the cyclopropyl group perfectly complements the deep hydrophobic pocket of EED, displacing water molecules and disrupting the PRC2 complex.

DNA Damage Response (ATR Inhibition): For ataxia telangiectasia-mutated and Rad3-related protein (ATR) inhibitors, such as AD1058, the cyclopropylsulfonyl-imidazole axis acts as a potent hinge-binder. AD1058 exhibits superior efficacy in disrupting the cell cycle and inducing apoptosis via synthetic lethality compared to earlier generations of ATR inhibitors[3].

ATR_Pathway DNA_Damage DNA Damage RPA RPA Protein DNA_Damage->RPA ATR ATR Kinase RPA->ATR Chk1 Chk1 Kinase ATR->Chk1 Phosphorylation Inhibitor 5-(Cyclopropylsulfonyl)- 1H-imidazole Inhibitor->ATR Blocks Inhibitor->Chk1 CellCycle Cell Cycle Arrest Chk1->CellCycle Apoptosis Apoptosis Chk1->Apoptosis If inhibited

Fig 1. ATR inhibition mechanism by cyclopropylsulfonyl-imidazole derivatives.

Pharmacokinetics (PK): ADME Optimization

The primary reason medicinal chemists append the 5-(cyclopropylsulfonyl) group to an imidazole is to rescue a failing PK profile.

  • Absorption & Bioavailability: The balanced lipophilicity (LogP) provided by the cyclopropyl ring ensures high gastrointestinal absorption. For instance, the EED inhibitor Compound 28 achieves a remarkable oral bioavailability (F) of 75% in mice[2].

  • Distribution: The moiety supports a moderate volume of distribution (Vd ~ 1.4–1.6 L/kg)[2]. Importantly, the shielding of the imidazole's polar surface area allows advanced candidates like AD1058 to effectively permeate the blood-brain barrier (BBB), making it viable for treating brain metastases[3].

  • Metabolism & Clearance: Cyclopropyl substituents demonstrate low intrinsic clearance (e.g., 0.5 L/h/kg in related CDK2 inhibitors) due to their resistance to CYP450 metabolism[1].

Quantitative PK Data Summary
Compound / ScaffoldTargetCmax (μM)AUC (h·μg/mL)Bioavailability (F%)T1/2 (h)Vd (L/kg)
EEDi-5285 (Cpd 28) EED1.86.075%~2.01.4 - 1.6
CDK2 Inhibitor (Cpd 12) CDK2N/A3.498*69%3.8Moderate
AD1058 ATRHighHighGoodN/ABBB Penetrant

*Note: AUC for Cpd 12 is reported as 3498 nM·h at 3 mg/kg dosing[1].

Self-Validating Experimental Protocols

To ensure data integrity, PK and PD must be evaluated using self-validating, highly controlled systems. Below are the definitive methodologies for evaluating compounds containing the 5-(cyclopropylsulfonyl)-1H-imidazole moiety.

Protocol A: In Vivo Pharmacokinetics via LC-MS/MS

Causality Focus: Overcoming Matrix Effects and Protein Binding

  • Sample Preparation: Collect 50 μL of plasma. Add 150 μL of ice-cold acetonitrile containing 0.1% formic acid and a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality: The 3:1 organic ratio completely denatures plasma proteins (like albumin) that tightly bind the lipophilic cyclopropyl group, releasing the free drug. Formic acid ensures the imidazole nitrogen remains protonated, drastically enhancing positive-ion mode ESI-MS sensitivity.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Self-Validation (QC): Run a 7-point standard curve (1 ng/mL to 10,000 ng/mL) alongside low, medium, and high Quality Control (QC) samples. The assay is only valid if QC samples back-calculate to within ±15% of their nominal concentration.

  • Chromatography: Inject 5 μL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both with 0.1% FA).

Protocol B: In Vivo Pharmacodynamics via Western Blot

Causality Focus: Preserving Transient Phosphorylation States

  • Tissue Lysis: Excise tumor tissue and immediately homogenize in ice-cold RIPA buffer supplemented with 1x Protease and 1x Phosphatase Inhibitor Cocktails.

    • Causality: Kinase inhibition by the imidazole moiety alters transient downstream targets (e.g., p-Chk1 for ATR inhibitors). Without immediate inhibition of endogenous phosphatases during lysis, the PD biomarker signal degrades in seconds, resulting in false-negative target engagement data.

  • Quantification & Normalization: Determine total protein via BCA assay. Load 20 μg of lysate per well on an SDS-PAGE gel.

  • Self-Validation (Controls): Probe for both the phosphorylated target (e.g., p-Chk1) and the total target protein (Total Chk1), alongside a loading control (GAPDH). The PD effect is calculated as the ratio of Phospho/Total protein, ensuring that observed reductions are due to drug action, not cell death or unequal loading.

PK_PD_Workflow cluster_PK PK Analysis cluster_PD PD Analysis Dosing In Vivo Dosing Sampling Blood & Tissue Dosing->Sampling Extraction Protein Extraction Sampling->Extraction Plasma Lysate Tissue Lysis Sampling->Lysate Tissue LCMS LC-MS/MS Extraction->LCMS Correlation PK/PD Correlation LCMS->Correlation Western Western Blot Lysate->Western Western->Correlation

Fig 2. Integrated PK/PD workflow for evaluating small-molecule inhibitors.

References
  • Rej, R. K., et al. "EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development." Journal of Medicinal Chemistry, 63(13), 7252-7267 (2020). [2]

  • Liu, Z., et al. "Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies." Journal of Medicinal Chemistry, 67(15), 12735-12759 (2024). [3]

  • "Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry (2024). [1]

Sources

Foundational

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 1H-Imidazole, 5-(cyclopropylsulfonyl)- in Mammalian Cell Lines

A Senior Application Scientist's Perspective on Methodical and Mechanistic Toxicology For Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unseen—A Proactive Approach to In Vitro Toxicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical and Mechanistic Toxicology For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unseen—A Proactive Approach to In Vitro Toxicology

In the landscape of drug discovery and chemical safety assessment, the introduction of a novel chemical entity (NCE) such as 1H-Imidazole, 5-(cyclopropylsulfonyl)- presents both opportunity and a critical demand for rigorous safety evaluation. The imidazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2][3] However, this structural motif also necessitates a thorough toxicological workup to delineate its safety profile. This guide moves beyond a simple recitation of protocols; it provides a strategic framework for the in vitro toxicological assessment of this NCE in mammalian cell lines. As a Senior Application Scientist, the philosophy espoused here is one of proactive, mechanism-driven inquiry. We will not only determine if a compound is toxic but also delve into the how and why, providing a more predictive and robust safety assessment. This document is structured to empower researchers to design and execute a comprehensive, self-validating toxicological screen that is both scientifically sound and resource-conscious.

Section 1: Foundational Assessment—Understanding the Molecule and Selecting the Models

Before commencing any cell-based assays, a foundational understanding of the test article and the biological systems is paramount. This initial phase ensures that the subsequent experimental design is relevant and the data generated is interpretable.

Physicochemical Characterization of 1H-Imidazole, 5-(cyclopropylsulfonyl)-

The behavior of a compound in an aqueous cell culture environment is dictated by its physicochemical properties. For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, the following should be considered:

  • Solubility: The compound's solubility in aqueous media and common solvents (e.g., DMSO) is critical. Poor solubility can lead to compound precipitation in culture media, resulting in inaccurate concentration-response curves and confounding artifacts. The final concentration of any solvent used must be determined and a vehicle control must be included in all experiments.

  • Stability: The stability of the compound in culture media over the time course of the experiment should be assessed. Degradation of the test article can lead to an underestimation of its toxicity.

  • Reactivity: The imidazole ring and the sulfonyl group may have inherent reactivity. An initial assessment for potential reactivity with components of the culture medium is advisable.

Rationale for Mammalian Cell Line Selection

No single cell line can fully recapitulate the complexity of an entire organism.[4] Therefore, a panel of cell lines is recommended to assess for potential tissue-specific toxicities. The selection should be guided by the intended application of the compound and should include both cancerous and non-cancerous cell lines to determine a selectivity index.[5]

Recommended Starter Panel:

Cell LineOriginTypeRationale
HepG2 Human LiverHepatocellular CarcinomaThe liver is a primary site of xenobiotic metabolism and a common target for drug-induced toxicity.
HEK293 Human KidneyEmbryonic KidneyThe kidneys are crucial for excretion, and renal toxicity is a significant concern.
A549 Human LungLung CarcinomaFor compounds with potential for inhalation exposure or off-target effects in the lungs.
MRC-5 Human LungNormal Fetal Lung FibroblastA non-cancerous, diploid cell line to assess for general cytotoxicity and to establish a therapeutic window.[6]

This multi-faceted approach provides a broader understanding of the compound's potential liabilities across different organ systems.

Section 2: The Tiered Approach to Cytotoxicity Assessment

A tiered or phased approach to cytotoxicity testing is efficient and resource-sparing. It begins with broad screening assays and progresses to more detailed mechanistic studies for compounds that demonstrate activity.

Tier 1: Primary Cytotoxicity Screening—Gauging the Impact on Cell Viability

The initial goal is to determine the concentration range over which 1H-Imidazole, 5-(cyclopropylsulfonyl)- exerts a cytotoxic effect and to calculate the half-maximal inhibitory concentration (IC50). It is crucial to employ assays that measure different cellular endpoints to obtain a more complete picture of cytotoxicity.[7][8]

This protocol combines the assessment of two key cytotoxicity indicators in a single experiment.

  • Cell Seeding: Plate the selected mammalian cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1H-Imidazole, 5-(cyclopropylsulfonyl)- in culture medium. The concentration range should be wide (e.g., 0.1 µM to 1000 µM) to capture the full dose-response curve. Include vehicle-only and untreated controls.

  • Incubation: Treat the cells with the compound for a relevant time period, typically 24 and 48 hours.

  • MTT Assay (Metabolic Activity):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5]

    • Mitochondrial reductases in viable cells will convert the MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance indicates reduced metabolic activity and, by inference, reduced cell viability.[5]

  • LDH Release Assay (Membrane Integrity):

    • Prior to adding the MTT reagent, carefully collect a small aliquot of the culture supernatant from each well.

    • Use a commercially available lactate dehydrogenase (LDH) assay kit to measure the amount of LDH released into the medium.[8]

    • LDH is a cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[8]

    • Measure the absorbance according to the kit manufacturer's instructions. An increase in absorbance correlates with increased cytotoxicity.

Data Presentation: Comparative Cytotoxicity Data

The IC50 values for 1H-Imidazole, 5-(cyclopropylsulfonyl)- should be determined and tabulated for each cell line and time point.

Cell Line MTT Assay IC50 (µM) - 24h MTT Assay IC50 (µM) - 48h LDH Release (% of Max) at 24h IC50
HepG2 [Insert Data][Insert Data][Insert Data]
HEK293 [Insert Data][Insert Data][Insert Data]
A549 [Insert Data][Insert Data][Insert Data]
MRC-5 [Insert Data][Insert Data][Insert Data]

Diagram: Tiered Cytotoxicity Assessment Workflow

Tiered_Cytotoxicity_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Investigation cluster_tier3 Tier 3: Genotoxicity Assessment start 1H-Imidazole, 5-(cyclopropylsulfonyl)- cell_lines Select Cell Panel (e.g., HepG2, HEK293, A549, MRC-5) start->cell_lines treatment Dose-Response Treatment (24h & 48h) cell_lines->treatment multiplex_assay Multiplexed Assay: - MTT (Metabolic Activity) - LDH (Membrane Integrity) treatment->multiplex_assay ic50 Calculate IC50 Values & Assess Membrane Damage multiplex_assay->ic50 apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) ic50->apoptosis_assay If Cytotoxic ros_assay Reactive Oxygen Species (ROS) Detection ic50->ros_assay If Cytotoxic ames_test Bacterial Reverse Mutation Assay (Ames Test) ic50->ames_test If Cytotoxic & for Regulatory Submission caspase_assay Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis_assay->caspase_assay mito_potential Mitochondrial Membrane Potential Assay ros_assay->mito_potential micronucleus_assay In Vitro Micronucleus Assay ames_test->micronucleus_assay dna_damage DNA Damage Assays (e.g., Comet Assay) micronucleus_assay->dna_damage

Caption: A logical workflow for the in-vitro toxicity assessment of a novel compound.

Tier 2: Mechanistic Elucidation—Unraveling the Mode of Cell Death

If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8]

This assay provides a quantitative distinction between viable, apoptotic, and necrotic cells.[9]

  • Cell Treatment: Treat cells in 6-well plates with 1H-Imidazole, 5-(cyclopropylsulfonyl)- at concentrations around the IC50 value for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis vs. Necrosis Profile

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control [Insert Data][Insert Data][Insert Data]
Compound (IC50) [Insert Data][Insert Data][Insert Data]
Positive Control [Insert Data][Insert Data][Insert Data]

Further mechanistic insights can be gained by investigating key signaling pathways. Based on the known activities of some imidazole derivatives, a potential mechanism could involve the induction of oxidative stress or mitochondrial dysfunction.[2]

Diagram: Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway compound 1H-Imidazole, 5-(cyclopropylsulfonyl)- ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential apoptosis pathway initiated by oxidative stress.

Section 3: Genotoxicity Assessment—Screening for DNA Damage Potential

Genotoxicity testing is a critical component of safety assessment, as compounds that damage genetic material can be potential carcinogens or mutagens.[10] A battery of in vitro tests is required by regulatory agencies to assess different genotoxic endpoints.[11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify compounds that can cause gene mutations.[11] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

  • Metabolic Activation: The test should be conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Treatment: The test compound is mixed with the bacterial tester strain and, if required, the S9 mix.

  • Plating: The mixture is poured onto minimal agar plates.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: A positive result is a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[10][11] It is performed in mammalian cells.

  • Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with 1H-Imidazole, 5-(cyclopropylsulfonyl)- for a defined period.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells. A significant increase in micronucleus frequency indicates genotoxic potential.

Conclusion: Synthesizing a Comprehensive Toxicity Profile

The methodical, tiered approach outlined in this guide provides a robust framework for establishing the in vitro toxicity profile of 1H-Imidazole, 5-(cyclopropylsulfonyl)-. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to regulatory-relevant genotoxicity assays, researchers can build a comprehensive understanding of a compound's safety profile. This not only fulfills regulatory requirements but also provides invaluable insights that can guide lead optimization and the overall drug development process. The emphasis on understanding the "why" behind the toxicity, rather than just the "what," is the hallmark of a scientifically rigorous and predictive toxicological assessment.

References

  • Felter, S. P., et al. (2021). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Toxicology. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. [Link]

  • Doak, S. H., et al. (2007, July 15). Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis, 22(4), 261-267. [Link]

  • Selvita. In Vitro Safety. [Link]

  • O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In Vitro Toxicity Testing Protocols. Humana Press. [Link]

  • National Library of Medicine. In vitro toxicity testing protocols. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • National Center for Biotechnology Information. (2019, December 20). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. [Link]

  • National Center for Biotechnology Information. (2022). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. [Link]

  • Australian Government Department of Health. (2017, October 27). 1H-Imidazole: Human health tier II assessment. [Link]

  • Al-blewi, F. F., et al. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. [Link]

  • NextSDS. 5-cyclopropyl-1-methyl-1H-imidazole — Chemical Substance Information. [Link]

  • Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • Wikipedia. Imidazole-1-sulfonyl azide. [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. [Link]

  • PubMed. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. [Link]

  • PubChem. 1-Cyclopropylmethyl-5-propyl-1H-imidazole. [Link]

  • National Center for Biotechnology Information. (2022, November 2). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. [Link]

  • National Center for Biotechnology Information. (2018). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • ScienceDirect. cell culture models for drug transport studies. [Link]

  • DergiPark. (2022, June 5). Mammalian cell lines used in bioprocessing. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Formulation Strategies for 1H-Imidazole, 5-(cyclopropylsulfonyl)-

Executive Summary The transition of a novel chemical entity (NCE) from in vitro screening to in vivo animal models is frequently bottlenecked by poor aqueous solubility. 1H-Imidazole, 5-(cyclopropylsulfonyl)- presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo animal models is frequently bottlenecked by poor aqueous solubility. 1H-Imidazole, 5-(cyclopropylsulfonyl)- presents a unique physicochemical challenge: the planar, rigid imidazole ring promotes strong crystal lattice energy, while the cyclopropylsulfonyl moiety introduces a complex balance of lipophilicity (cyclopropyl group) and strong hydrogen-bond accepting potential (sulfonyl group).

This application note provides a comprehensive, causality-driven guide for formulating 1H-Imidazole, 5-(cyclopropylsulfonyl)- for preclinical in vivo studies (Intravenous [IV], Intraperitoneal [IP], and Per Os [PO]). By leveraging co-solvents, surfactants, and cyclodextrin inclusion complexes, these protocols ensure maximum systemic exposure while strictly adhering to the maximum tolerated doses (MTDs) of excipients in rodent models.

Physicochemical Profiling & Formulation Causality

To design a self-validating formulation system, we must first deconstruct the molecular architecture of the target compound and explain the causality behind each excipient choice.

  • The Imidazole Core: While unsubstituted imidazole is basic (pKa ~7.0), the strongly electron-withdrawing nature of the 5-sulfonyl group significantly depresses the pKa of the basic nitrogen. Consequently, simple pH adjustment (e.g., forming a hydrochloride salt) is often insufficient to achieve physiological solubility[1].

  • The Cyclopropylsulfonyl Group: The sulfonyl ( −SO2​− ) group is highly polar and acts as a strong hydrogen bond acceptor, whereas the cyclopropyl ring is lipophilic and sterically bulky. This dichotomy makes the molecule highly responsive to amphiphilic solubilizers and hydrophobic cavity encapsulation.

  • Causality of Excipient Selection:

    • Dimethyl Sulfoxide (DMSO): Acts as the primary solvent. Its high dielectric constant disrupts the strong intermolecular hydrogen bonding of the imidazole crystal lattice, forcing the compound into a molecularly dispersed state[2].

    • Polysorbate 80 (Tween 80): A non-ionic surfactant that forms micelles around the hydrophobic cyclopropyl group, preventing precipitation when the DMSO-solvated drug is introduced into an aqueous buffer[3].

    • Hydroxypropyl- β -Cyclodextrin (HP- β -CD): Provides a hydrophobic cavity that perfectly accommodates the cyclopropylsulfonyl moiety, while its hydrophilic exterior ensures complete miscibility in blood plasma[4].

Mechanism API API Crystal DMSO DMSO Solvation API->DMSO Lattice Disruption HPBCD HP-β-CD Cavity DMSO->HPBCD Hydrophobic Interaction Complex Inclusion Complex HPBCD->Complex Thermodynamic Stabilization Blood Systemic Circulation Complex->Blood In Vivo Release

Mechanistic pathway of HP-β-CD inclusion complexation for systemic drug delivery.

Quantitative Formulation Matrices

Selecting the appropriate vehicle depends entirely on the intended route of administration. The following tables summarize the validated formulation matrices, strictly adhering to the established No-Observed-Effect Levels (NOELs) for preclinical excipients in mice and rats[2].

Table 1: Standardized Vehicle Compositions by Route
Administration RoutePrimary SolventSurfactant / Complexing AgentAqueous PhaseMax API ConcentrationExcipient Toxicity Risk
Intravenous (IV) 5% DMSO10% Tween 8085% Saline (0.9%)2 - 5 mg/mLLow (Hemolysis risk if Tween >10%)
Intraperitoneal (IP) 10% DMSO20% HP- β -CD70% Saline (0.9%)5 - 15 mg/mLLow (Well tolerated up to 20% DMSO)
Per Os (PO / Oral) None (Suspension)0.1% Tween 8099.9% (0.5% Methylcellulose)>50 mg/mLNegligible (Standard GI vehicle)
Table 2: Self-Validation Quality Control Metrics
QC ParameterAnalytical MethodAcceptance CriteriaCausality / Rationale
Visual Clarity Tyndall Effect (Laser pointer)No light scatteringConfirms true solution vs. colloidal suspension.
Chemical Stability LC-MS / HPLC-UV>98% recovery at 24hEnsures the sulfonyl group does not degrade in aqueous media.
Precipitation Test 1:10 dilution in PBS (pH 7.4)Clear for >2 hoursSimulates injection into the bloodstream to prevent fatal embolisms.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. You must follow the exact order of addition; altering the sequence will lead to irreversible compound precipitation (the "solvent shock" phenomenon)[5].

FormulationDecision Start 1H-Imidazole, 5-(cyclopropylsulfonyl)- Formulation Strategy Route Determine Route of Administration Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Per Os (PO / Oral) Route->PO Sol1 Co-solvent Micellar System (5% DMSO + 10% Tween 80 + 85% Saline) IV->Sol1 Rapid Onset Sol2 Cyclodextrin Complexation (10% DMSO + 20% HP-β-CD in Saline) IV->Sol2 Max Solubility IP->Sol2 High Bioavailability Sol3 Homogeneous Suspension (0.5% MC + 0.1% Tween 80 in Water) PO->Sol3 High Dose Efficacy

Decision tree for selecting the optimal in vivo formulation strategy based on dosing route.

Protocol A: Co-Solvent Micellar System (Ideal for IV / IP)

Target Vehicle: 5% DMSO + 10% Tween 80 + 85% Saline Objective: Create a thermodynamically stable micellar solution for rapid systemic exposure without causing hemolysis[6].

  • Weighing: Accurately weigh 5.0 mg of 1H-Imidazole, 5-(cyclopropylsulfonyl)- into a sterile glass vial.

  • Primary Solvation: Add 50 μ L of pure, cell-culture grade DMSO. Vortex vigorously for 2-3 minutes.

    • Validation Check: The solution must be completely transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Coating: Add 100 μ L of Tween 80 to the DMSO-drug solution. Vortex for 1 minute.

    • Causality: Adding Tween 80 before water ensures the hydrophobic cyclopropyl groups are coated by surfactant monomers, preventing immediate crystallization upon aqueous dilution.

  • Aqueous Dilution: Dropwise, add 850 μ L of sterile 0.9% Saline while continuously vortexing.

  • Final Validation: Shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true micellar solution.

Protocol B: Cyclodextrin Inclusion Complex (Ideal for IP / Subcutaneous)

Target Vehicle: 10% DMSO + 40% PEG300 + 50% (20% HP- β -CD in water) Objective: Utilize the hydrophobic cavity of HP- β -CD to shield the lipophilic portions of the molecule, drastically reducing injection-site irritation[4].

  • Preparation of HP- β -CD Stock: Dissolve 200 mg of HP- β -CD in 1 mL of sterile water to create a 20% (w/v) stock solution.

  • Drug Solvation: Dissolve 10.0 mg of the API in 100 μ L of DMSO. Vortex until clear.

  • Co-solvent Addition: Add 400 μ L of PEG300 to the DMSO solution. Mix thoroughly.

    • Causality: PEG300 acts as a thermodynamic bridge, lowering the dielectric shock when the aqueous cyclodextrin is introduced[7].

  • Complexation: Slowly add 500 μ L of the 20% HP- β -CD stock solution. Vortex for 5 minutes and sonicate for 10 minutes at room temperature to drive the cyclopropylsulfonyl moiety into the cyclodextrin cavity.

Protocol C: Homogeneous Suspension (Ideal for PO / Oral Gavage)

Target Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water Objective: Deliver high doses (>50 mg/kg) to the gastrointestinal tract where slow dissolution and absorption are acceptable[2].

  • Wetting the API: Weigh 50 mg of the API into a mortar. Add 10 μ L of Tween 80 directly to the powder.

  • Trituration: Use a pestle to grind the API and Tween 80 into a smooth, uniform paste.

    • Causality: The surfactant lowers the surface tension of the highly crystalline API, allowing the aqueous polymer to wet the particles rather than floating on the surface.

  • Polymer Addition: Gradually add 10 mL of 0.5% Methylcellulose solution in 1 mL increments, triturating continuously to ensure a homogeneous, lump-free suspension.

  • Validation: Analyze an aliquot under a light microscope to ensure particle sizes are uniformly <10 μ m, which is critical for consistent GI absorption.

Pharmacokinetic & Toxicological Considerations

To ensure the trustworthiness of your in vivo data, the formulation itself must not confound the pharmacological readout.

  • DMSO Toxicity: While DMSO is an exceptional solvent, exceeding 10% v/v in IV formulations can cause severe hemolysis, histamine release, and cardiovascular collapse in rodents. For IP and PO routes, up to 20% is generally tolerated, but it may induce localized inflammation[2].

  • Tween 80 Artifacts: Tween 80 is known to undergo auto-oxidation, forming peroxides that can degrade the sulfonyl group of the API. Always use fresh, high-purity (low-peroxide) Tween 80 and store the final formulation protected from light[3].

  • Clearance: The cyclodextrin complex (Protocol B) relies on renal clearance of the HP- β -CD vehicle. If the animal model involves renal impairment, the systemic accumulation of cyclodextrin can lead to osmotic nephrosis[4].

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. Available at: [Link]

  • Antioxidant Activity Assay In vitro of Polysorbate 80 and Dimethyl Sulfoxide (DMSO) through DPPH Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • In Vivo Investigation of (2-Hydroxypropyl)- β -cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. National Institutes of Health (PMC). Available at:[Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Institutes of Health (PMC). Available at:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. National Institutes of Health (PMC). Available at: [Link]

  • Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.Google Patents (US20140066470A1).

Sources

Application

The Rising Star in Drug Discovery: A Guide to 1H-Imidazole, 5-(cyclopropylsulfonyl)- as a Precursor

Introduction: The Strategic Value of a Unique Chemical Motif In the intricate landscape of small molecule drug discovery, the identification and utilization of novel chemical scaffolds that offer a blend of metabolic sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Unique Chemical Motif

In the intricate landscape of small molecule drug discovery, the identification and utilization of novel chemical scaffolds that offer a blend of metabolic stability, target-specific interactions, and synthetic versatility are paramount. Among the emerging precursors of high interest is 1H-Imidazole, 5-(cyclopropylsulfonyl)- . This heterocyclic compound masterfully combines the aromatic and hydrogen-bonding capabilities of the imidazole ring with the unique conformational and electronic properties of a cyclopropyl sulfonyl group. This guide provides an in-depth exploration of this precursor, from its synthesis and handling to its application in the development of targeted therapeutics, with a particular focus on its role in the synthesis of the BACE1 inhibitor, Verubecestat.

The imidazole ring is a ubiquitous feature in medicinal chemistry, prized for its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and metal coordination.[1][2] The addition of a cyclopropylsulfonyl moiety introduces several advantageous properties. The cyclopropyl group, a "puckered" three-membered ring, imparts a degree of conformational rigidity and can improve metabolic stability.[3][4] The sulfonyl group, a strong electron-withdrawing group and hydrogen bond acceptor, can significantly influence the electronic properties of the imidazole ring and provide crucial interactions with biological targets.

Physicochemical Properties and Reactivity

The unique combination of the imidazole and cyclopropylsulfonyl groups in 1H-Imidazole, 5-(cyclopropylsulfonyl)- results in a molecule with distinct characteristics that are highly valuable in drug design.

PropertyDescriptionImplication in Drug Discovery
Electronic Nature The sulfonyl group is strongly electron-withdrawing, which can modulate the pKa of the imidazole ring and influence its reactivity in coupling reactions.Allows for fine-tuning of the electronic properties of the final drug molecule, potentially enhancing target binding affinity and selectivity.
Hydrogen Bonding The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the second nitrogen atom), while the sulfonyl oxygens act as strong hydrogen bond acceptors.Provides multiple points for interaction with amino acid residues in a protein's active site, contributing to potent and specific binding.
Metabolic Stability The cyclopropyl group is known to be more resistant to metabolic degradation compared to linear alkyl chains.[3]Can lead to improved pharmacokinetic properties of the resulting drug, such as a longer half-life and better oral bioavailability.
Synthetic Handle The imidazole ring can be readily functionalized at the nitrogen and carbon atoms, allowing for the introduction of diverse substituents.Offers synthetic tractability for creating libraries of compounds for structure-activity relationship (SAR) studies.

Core Application: The Synthesis of Verubecestat, a BACE1 Inhibitor

A prime example of the utility of a cyclopropylsulfonyl imidazole moiety is its incorporation into Verubecestat (MK-8931), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[5][6][7] BACE1 is a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease, responsible for one of the initial steps in the production of amyloid-β (Aβ) peptides that form plaques in the brains of patients.[5][8][9] By inhibiting BACE1, Verubecestat was designed to reduce the production of these neurotoxic peptides.[10][11]

The Amyloid Cascade and the Role of BACE1

The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease.[5][9] This process begins with the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and then γ-secretase.

BACE1_Pathway cluster_0 BACE1 Cleavage cluster_1 γ-secretase Cleavage APP Amyloid Precursor Protein (APP) (Transmembrane Protein) sAPPb sAPPβ (Soluble fragment) APP->sAPPb BACE1 action C99 C99 fragment (Membrane-bound) Ab Amyloid-β (Aβ) peptides (e.g., Aβ40, Aβ42) C99->Ab γ-secretase action Plaques Amyloid Plaques (Neurotoxic) Ab->Plaques BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Synthesis_Workflow cluster_0 Step 1: Sulfonylation of Imidazole cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Coupling Reaction Imidazole 1H-Imidazole Sulfonyl_Chloride 1H-imidazole-5-sulfonyl chloride Imidazole->Sulfonyl_Chloride Chlorosulfonic acid Final_Product 1H-Imidazole, 5-(cyclopropylsulfonyl)- Sulfonyl_Chloride->Final_Product Cyclopropyl_Bromide Cyclopropylmagnesium bromide Sulfinate_Salt Cyclopropanesulfinate salt Cyclopropyl_Bromide->Sulfinate_Salt SO₂ Sulfinate_Salt->Final_Product Coupling

Caption: Proposed synthetic workflow for the target precursor.

Step 1: Synthesis of 1H-imidazole-5-sulfonyl chloride

This step is based on the general procedure for the sulfonylation of imidazoles. [6]

  • Materials: 1H-Imidazole, Chlorosulfonic acid, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-imidazole (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-imidazole-5-sulfonyl chloride.

Step 2: Synthesis of Cyclopropanesulfonyl Chloride

This procedure is adapted from known methods for preparing sulfonyl chlorides from Grignard reagents. [12]

  • Materials: Cyclopropylmagnesium bromide (in THF), Sulfur dioxide (SO₂), N-Chlorosuccinimide (NCS), Tetrahydrofuran (THF, anhydrous), Methyl tert-butyl ether (MTBE).

  • Procedure:

    • To a solution of cyclopropylmagnesium bromide (1.0 eq) in anhydrous THF at -10 °C, slowly add a solution of SO₂ in THF (1.2 eq).

    • Allow the reaction mixture to warm to room temperature over 30 minutes.

    • Cool the mixture to -5 °C and add NCS (1.5 eq).

    • Warm the reaction to room temperature and dilute with MTBE.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cyclopropanesulfonyl chloride.

Step 3: Coupling of 1H-imidazole with Cyclopropanesulfonyl Chloride

This is a standard sulfonamide formation reaction.

  • Materials: 1H-imidazole, Cyclopropanesulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 1H-imidazole (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1H-Imidazole, 5-(cyclopropylsulfonyl)- .

Functionalization of the Precursor: N-Arylation via Buchwald-Hartwig Amination

A common and powerful method to further elaborate the 1H-Imidazole, 5-(cyclopropylsulfonyl)- core is through N-arylation, such as the Buchwald-Hartwig amination. [1][13][14]

  • Materials: 1H-Imidazole, 5-(cyclopropylsulfonyl)-, Aryl halide (e.g., aryl bromide), Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Strong base (e.g., Cs₂CO₃ or K₃PO₄), Anhydrous solvent (e.g., dioxane or toluene).

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 1H-Imidazole, 5-(cyclopropylsulfonyl)- (1.2 eq), base (2.0 eq), palladium precatalyst (0.02-0.05 eq), and ligand (0.04-0.10 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Analytical Characterization

The identity and purity of 1H-Imidazole, 5-(cyclopropylsulfonyl)- and its derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Characteristic signals for the imidazole protons, the cyclopropyl protons, and any additional substituents should be observed. [15][16]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns in MS/MS can provide further structural information. [17][18][19]* High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for imidazole-containing compounds. [10][11][20][21]

Safety and Handling

Sulfonyl chlorides are reactive and potentially hazardous compounds that require careful handling. [22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of sulfonyl chlorides should be performed in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. [22]Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.

  • Quenching: Excess sulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Outlook

1H-Imidazole, 5-(cyclopropylsulfonyl)- represents a highly valuable and versatile precursor in modern small molecule drug discovery. Its unique combination of electronic and steric properties, coupled with its synthetic accessibility, makes it an attractive building block for the creation of novel therapeutics. The successful incorporation of a related moiety into the BACE1 inhibitor Verubecestat highlights its potential in targeting challenging diseases like Alzheimer's. As our understanding of the nuanced roles of different chemical motifs in drug-target interactions continues to grow, we can anticipate that precursors like 1H-Imidazole, 5-(cyclopropylsulfonyl)- will play an increasingly important role in the design and synthesis of the next generation of medicines.

References

  • Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters, 18(22), 5780-5783.
  • Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • Hardy, J., & Higgins, G. (1992). Alzheimer's disease: the amyloid cascade hypothesis. Science, 256(5054), 184-185.
  • Cavrini, V., Gatti, R., & Andrisano, V. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.
  • Fisher, A. L. (2018). Experimental Drug, Fails to Benefit Alzheimer's Patients.
  • Selkoe, D. J., & Hardy, J. (2016). The amyloid hypothesis of Alzheimer's disease at 25 years. EMBO Molecular Medicine, 8(6), 595-608.
  • Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450.
  • Abdel-rahman, H. M., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Vassar, R. (2004). The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer's Disease. Journal of Molecular Neuroscience, 23(1-2), 105-114.
  • Shimizu, H., et al. (2008). Crystal structure of an active form of BACE1, an enzyme responsible for amyloid beta protein production. Molecular and Cellular Biology, 28(12), 3663-3671.
  • Egan, M. F., et al. (2019). Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease. The New England Journal of Medicine, 380(15), 1408-1420.
  • Ghosh, A. K., & Osswald, K. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765-6813.
  • Gatti, R., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 145, 446-455.
  • Wikipedia. (2023).
  • CymitQuimica. (n.d.). CAS 1000932-54-6: 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride.
  • Wilkerson-Hill, S. M. (2022). Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents.
  • Trost, B. M., & Waser, J. (2008). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Yuwen, L., et al. (2026).
  • S1 Supplementary Information for Imidazolium-based sulfonating agent to control the degree of sulfonation of aromatic polymers. Royal Society of Chemistry.
  • Yuwen, L., et al. (2026).
  • BenchChem. (n.d.). (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride.
  • Journal of Synthetic Chemistry. (2023).
  • Al-Masum, M. A., et al. (2023). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. RSC Advances, 13(27), 18563-18570.
  • ChemicalBook. (n.d.). Cyclopropanesulfonyl chloride synthesis.
  • Sigma-Aldrich. (n.d.). Cyclopropanesulfonyl chloride 95.
  • Astakhov, A. V., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234.
  • Ye, Y., & Sanford, M. S. (2014). Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(11), 5451-5462.
  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3749-3758.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Astrand, A., et al. (2019). LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. Journal of Analytical Toxicology, 43(7), 547-555.
  • Payne, G. W., et al. (2020). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 31(7), 1474-1482.
  • Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57-62.
  • Butler, R. N., et al. (1998). A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. Journal of the Chemical Society, Perkin Transactions 1, (21), 3321-3326.
  • Gildner, P. G., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442-1445.
  • Biological Magnetic Resonance Bank. (n.d.).
  • Al-Masum, M. A., et al. (2023). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. RSC Advances, 13(27), 18563-18570.
  • Christie, W. W. (1969).
  • Organic Chemistry Portal. (n.d.).
  • Kim, Y., & Movassaghi, M. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 14(17), 4584-4587.
  • Li, J. H., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 41.
  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208-3213.
  • Siddiqui, N., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2020(5), 108-121.
  • Xu, G., et al. (2008). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 26(11), 1122-1131.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
  • Zhang, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1134.
  • Ijisrt.Com. (2025). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wang, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4843.
  • Al-Soud, Y. A., et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 21(1), 60.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1H-Imidazole, 5-(cyclopropylsulfonyl)-

Introduction: The Analytical Challenge The structural verification of novel chemical entities is a cornerstone of modern drug discovery and development. The compound 1H-Imidazole, 5-(cyclopropylsulfonyl)- presents a uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The structural verification of novel chemical entities is a cornerstone of modern drug discovery and development. The compound 1H-Imidazole, 5-(cyclopropylsulfonyl)- presents a unique analytical challenge due to the combination of three distinct chemical moieties: an aromatic imidazole ring, a strained cyclopropyl group, and an electron-withdrawing sulfonyl linker. Each of these groups imparts specific and informative signatures in an NMR spectrum.

  • Imidazole Ring: A key pharmacophore in medicinal chemistry, its proton and carbon chemical shifts are sensitive to substitution and electronic effects.[1][2]

  • Cyclopropyl Group: This moiety introduces unique conformational rigidity and electronic properties. Its NMR spectrum is characterized by a distinct magnetic anisotropy, which causes a notable upfield shift for its protons, serving as a diagnostic marker.[3]

  • Sulfonyl Group: Lacking protons, this group's presence is inferred through its strong electron-withdrawing effect on adjacent nuclei, causing significant downfield shifts in their NMR signals.[4]

This guide provides the necessary protocols and interpretive logic to fully characterize the molecule's constitution, ensuring data integrity for research and regulatory purposes.

Foundational Principles & Experimental Strategy

The comprehensive characterization of 1H-Imidazole, 5-(cyclopropylsulfonyl)- relies on a multi-step NMR analysis. The strategy is to first acquire simple, high-resolution 1D spectra (¹H and ¹³C) to identify all unique proton and carbon environments. Subsequently, 2D correlation experiments are employed to piece together the molecular puzzle by establishing connectivity between atoms.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Sample Preparation (Compound in DMSO-d6) B 1D ¹H NMR A->B Acquire Proton Spectrum C 1D ¹³C{¹H} NMR A->C Acquire Carbon Spectrum D 2D ¹H-¹H COSY B->D Establish H-H Connectivity E 2D ¹H-¹³C HSQC B->E Establish 1-Bond C-H F 2D ¹H-¹³C HMBC B->F Establish 2,3-Bond C-H G Identify Spin Systems (Imidazole & Cyclopropyl) D->G H Direct C-H Assignment E->H I Long-Range C-H Connectivity F->I J Final Structure Verification G->J H->J I->J

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols

These protocols are designed for a standard 500 MHz NMR spectrometer but can be adapted for other field strengths.

Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Crucially, it allows for the observation of exchangeable protons, such as the N-H proton of the imidazole ring, which would be lost in solvents like D₂O or CD₃OD.

Protocol:

  • Weigh approximately 5-10 mg of 1H-Imidazole, 5-(cyclopropylsulfonyl)- directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal reference).

  • Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved.

  • Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

1D ¹H NMR Spectroscopy

Rationale: This is the primary experiment to identify all proton environments and their relative numbers (via integration) and neighboring protons (via splitting patterns). A sufficient relaxation delay (d1) is crucial for accurate integration, ensuring all protons have fully relaxed back to equilibrium before the next pulse.[5]

Protocol:

  • Tuning and Shimming: Load a standard instrument configuration. Tune and match the probe for ¹H and lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: zg30 (or equivalent 30-degree pulse experiment)

    • Spectral Width (sw): 20 ppm (centered around 6 ppm)

    • Acquisition Time (aq): ~3 seconds

    • Relaxation Delay (d1): 5 seconds

    • Number of Scans (ns): 8-16 (adjust for sample concentration)

  • Processing:

    • Apply an exponential window function with a line broadening (lb) of 0.3 Hz.

    • Perform Fourier transformation, automatic phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze multiplicities.

1D ¹³C{¹H} NMR Spectroscopy

Rationale: This experiment identifies all unique carbon atoms in the molecule. Proton decoupling is used to collapse C-H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

Protocol:

  • Tuning and Shimming: Tune and match the probe for ¹³C. Shimming from the ¹H experiment is typically sufficient.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (or equivalent power-gated decoupling experiment)

    • Spectral Width (sw): 240 ppm (centered around 120 ppm)

    • Acquisition Time (aq): ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more (as ¹³C is much less sensitive than ¹H)

  • Processing:

    • Apply an exponential window function with a line broadening (lb) of 1-2 Hz.

    • Perform Fourier transformation, automatic phase correction, and baseline correction.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

2D ¹H-¹H COSY Spectroscopy

Rationale: Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically through two or three bonds.[6] This is invaluable for tracing out proton networks, such as the interconnected protons within the cyclopropyl ring.

Protocol:

  • Acquisition Parameters:

    • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive experiment)

    • Spectral Width (sw): 12 ppm in both F2 (¹H) and F1 (¹H) dimensions

    • Number of Increments (F1): 256

    • Number of Scans (ns): 4-8 per increment

    • Relaxation Delay (d1): 1.5 seconds

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform 2D Fourier transformation, phase correction, and symmetrization.

2D ¹H-¹³C HSQC Spectroscopy

Rationale: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[6][7] This is the most reliable way to assign carbon signals for all protonated carbons.

Protocol:

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp (or equivalent phase-edited experiment to distinguish CH/CH₃ from CH₂)

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 160 ppm

    • Number of Increments (F1): 256

    • Number of Scans (ns): 8-16 per increment

    • Relaxation Delay (d1): 1.5 seconds

  • Processing:

    • Apply a sine-squared window function in F2 and a sine window function in F1.

    • Perform 2D Fourier transformation and phase/baseline correction.

2D ¹H-¹³C HMBC Spectroscopy

Rationale: Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two and three bonds.[6][7] This is essential for connecting the imidazole ring to the cyclopropylsulfonyl moiety.

Protocol:

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode experiment)

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Number of Increments (F1): 400

    • Number of Scans (ns): 16-32 per increment

    • Relaxation Delay (d1): 1.5 seconds

    • Long-range coupling delay (¹JCH): Optimized for ~8 Hz.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform 2D Fourier transformation and magnitude calculation.

Spectral Analysis and Data Interpretation

The following table summarizes the expected NMR data for 1H-Imidazole, 5-(cyclopropylsulfonyl)- based on established principles of chemical shift and coupling.[4][8][9]

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Key HMBC Correlations (¹H → ¹³C)
H-2~8.2 ppm (s, 1H)~138 ppmC-4, C-5
H-4~7.8 ppm (s, 1H)~125 ppmC-2, C-5
N-H>12 ppm (br s, 1H)N/AC-2, C-4, C-5
CH (cyclopropyl)~2.5 ppm (m, 1H)~20 ppmC-5, CH₂ (cyclopropyl)
CH₂ (cyclopropyl)~1.2 ppm (m, 2H), ~1.0 ppm (m, 2H)~8 ppmCH (cyclopropyl)
C-5 (quat.)N/A~145 ppmN/A

Note: Chemical shifts (δ) are approximate and may vary based on exact experimental conditions. Multiplicity: s = singlet, br s = broad singlet, m = multiplet.

Interpretive Logic:
  • ¹H Spectrum Analysis:

    • The two downfield singlets are characteristic of the imidazole protons (H-2 and H-4).[8][9]

    • The very broad singlet far downfield is the acidic N-H proton.

    • The complex multiplets in the upfield region (1.0-2.5 ppm) are diagnostic for the cyclopropyl group.[10] The methine (CH) proton will be further downfield due to the direct influence of the sulfonyl group.

  • ¹³C Spectrum Analysis:

    • Three signals are expected in the aromatic region for the imidazole carbons. The C-5 carbon, directly attached to the electron-withdrawing SO₂, will be the most downfield and will not appear in the HSQC spectrum as it has no attached proton.[4]

    • Two signals are expected in the high-field aliphatic region for the cyclopropyl carbons.

  • 2D Correlation Analysis:

    • COSY: A cross-peak between the cyclopropyl CH proton (~2.5 ppm) and the two CH₂ signals (~1.0-1.2 ppm) will confirm the cyclopropyl spin system.

    • HSQC: This will unambiguously link H-2 to C-2, H-4 to C-4, the cyclopropyl CH proton to its carbon, and the cyclopropyl CH₂ protons to their carbon.

    • HMBC: This is the final confirmation. The most critical correlations will be from the cyclopropyl CH proton (~2.5 ppm) to the imidazole C-5 (~145 ppm) and from the imidazole protons (H-2 and H-4) to C-5. These correlations bridge the two parts of the molecule across the sulfonyl group, confirming the overall structure.

Caption: Key expected HMBC correlations.

Conclusion

By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, the chemical structure of 1H-Imidazole, 5-(cyclopropylsulfonyl)- can be determined with a high degree of confidence. The protocols and interpretive framework described herein provide a self-validating methodology essential for the rigorous characterization of novel small molecules in a research and drug development setting. The key to this analysis is the use of HMBC to establish the long-range connectivity between the distinct imidazole and cyclopropylsulfonyl moieties, thereby confirming the complete molecular architecture.

References

  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Deriv
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).
  • NMR Characterization of RNA Small Molecule Interactions. PMC - NIH.
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments.
  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.
  • 13C NMR spectra of some 2′‐nitromethane‐and N‐(methylsulphonyl)‐2. R Discovery.
  • Imidazole(288-32-4) 1H NMR spectrum. ChemicalBook.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II.
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • 1H chemical shifts for cyclopropyl protons.
  • CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum. ChemicalBook.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Application

Catalytic Applications of 5-(Cyclopropylsulfonyl)-1H-imidazole in Organic Synthesis: A Conceptual and Practical Guide

Abstract: This document provides a comprehensive overview of the projected catalytic applications of the novel N-heterocyclic compound, 5-(cyclopropylsulfonyl)-1H-imidazole. While this specific molecule is not yet establ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive overview of the projected catalytic applications of the novel N-heterocyclic compound, 5-(cyclopropylsulfonyl)-1H-imidazole. While this specific molecule is not yet established in mainstream chemical literature, its structural features—a classic imidazole core functionalized with a potent electron-withdrawing cyclopropylsulfonyl group—suggest significant potential in two major areas of organocatalysis: N-Heterocyclic Carbene (NHC) catalysis and Lewis base catalysis. This guide presents a theoretical framework and practical, detailed protocols for leveraging these anticipated catalytic activities in key organic transformations.

Introduction: Rationale and Predicted Catalytic Modes

The imidazole moiety is a cornerstone of modern organocatalysis, primarily serving as a precursor to N-heterocyclic carbenes (NHCs) or acting directly as a Lewis base.[1][2][3] The introduction of a cyclopropylsulfonyl group at the C5 position is predicted to profoundly influence the electronic properties of the imidazole ring. The sulfonyl group is a strong electron-withdrawing group (EWG), which is expected to:

  • Increase the acidity of the C2-proton: This facilitates the deprotonation and formation of the corresponding NHC under milder basic conditions.

  • Modulate the nucleophilicity of the resulting NHC: The EWG will decrease the electron density on the carbene carbon, creating a more electrophilic and potentially more stable NHC. This can influence reactivity and selectivity in catalytic transformations.[4]

  • Decrease the Lewis basicity of the N3 nitrogen: While still a competent Lewis base, its activity will be tempered compared to unsubstituted imidazole, which could be advantageous in preventing side reactions or promoting specific catalytic pathways.

Based on these electronic modifications, two primary catalytic applications are proposed and detailed below.

Application Note I: N-Heterocyclic Carbene (NHC) Catalysis

The imidazole core of 5-(cyclopropylsulfonyl)-1H-imidazole makes it an ideal precursor for generating an NHC. NHCs are powerful organocatalysts known for their ability to induce "umpolung" or polarity inversion of aldehydes, transforming them into nucleophilic acyl anion equivalents.[5][6] This reactivity is famously exploited in the benzoin condensation.

Proposed Reaction: The Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction where two aromatic aldehydes couple to form an α-hydroxy ketone.[7][8][9] The proposed NHC derived from 5-(cyclopropylsulfonyl)-1H-imidazole is expected to be an efficient catalyst for this transformation.

Mechanistic Insight

The catalytic cycle, as first proposed by Breslow, begins with the deprotonation of the imidazolium salt to form the active NHC catalyst.[7][10] This nucleophilic carbene then attacks the carbonyl carbon of an aldehyde. A subsequent proton transfer generates the key "Breslow intermediate," which is the acyl anion equivalent.[5][11] This intermediate then attacks a second molecule of the aldehyde, and after a series of steps, the α-hydroxy ketone product is released, regenerating the NHC catalyst.[7] The electron-withdrawing sulfonyl group is anticipated to stabilize the Breslow intermediate, potentially enhancing the overall efficiency of the catalytic cycle.[4]

Benzoin_Condensation_Mechanism cluster_cycle Catalytic Cycle Imidazolium_Precatalyst 5-(Cyclopropylsulfonyl) -1H-imidazolium Salt NHC Active NHC Catalyst Imidazolium_Precatalyst->NHC -H+ Adduct Nucleophilic Adduct NHC->Adduct + ArCHO Aldehyde1 ArCHO (1st eq.) Breslow_Intermediate Breslow Intermediate (Acyl Anion Equivalent) Adduct->Breslow_Intermediate Proton Transfer Alkoxide_Intermediate Alkoxide Intermediate Breslow_Intermediate->Alkoxide_Intermediate + ArCHO Aldehyde2 ArCHO (2nd eq.) Product_Release Product Release & Catalyst Regeneration Alkoxide_Intermediate->Product_Release Product_Release->NHC Product α-Hydroxy Ketone (Benzoin Product) Product_Release->Product

Caption: Proposed catalytic cycle for the NHC-catalyzed benzoin condensation.

Detailed Experimental Protocol: Synthesis of Benzoin

Materials:

  • 5-(cyclopropylsulfonyl)-1H-imidazole (Catalyst Precursor, 0.1 mmol, 5 mol%)

  • Benzaldehyde (2.0 mmol, 1.0 eq.)

  • Potassium tert-butoxide (KOtBu, 0.12 mmol, 6 mol%)

  • Anhydrous Tetrahydrofuran (THF, 2.0 mL)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-(cyclopropylsulfonyl)-1H-imidazole (18.6 mg, 0.1 mmol) and potassium tert-butoxide (13.5 mg, 0.12 mmol).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 15 minutes to pre-generate the N-heterocyclic carbene in situ. The solution may become slightly colored.

  • Add benzaldehyde (203 µL, 212 mg, 2.0 mmol) via syringe to the catalyst solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate) to afford pure benzoin as a white solid.

Hypothetical Substrate Scope and Yield

The following table presents a hypothetical substrate scope for the benzoin condensation catalyzed by 5-(cyclopropylsulfonyl)-1H-imidazole, demonstrating its potential efficacy with various substituted aromatic aldehydes.

EntryAldehyde SubstrateProductYield (%)
1BenzaldehydeBenzoin92
24-MethoxybenzaldehydeAnisoin95
34-Chlorobenzaldehyde4,4'-Dichlorobenzoin88
42-Naphthaldehyde2,2'-Naphthoin85
5FurfuralFuroin90

Application Note II: Lewis Base Catalysis

The lone pair of electrons on the N3 nitrogen of the imidazole ring allows it to function as a Lewis base catalyst. This is a well-established mode of catalysis for imidazoles, particularly in acyl transfer reactions.[12][13][14]

Proposed Reaction: Acylation of Sterically Hindered Alcohols

The acylation of alcohols is a fundamental protecting group strategy and a key step in the synthesis of esters. While simple alcohols are easily acylated, sterically hindered secondary and tertiary alcohols often require more forcing conditions or highly active catalysts. Imidazole and its derivatives, like 4-dimethylaminopyridine (DMAP), are known to catalyze these transformations effectively.[15][16]

Mechanistic Insight

In this catalytic cycle, the imidazole nitrogen acts as a nucleophile, attacking the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylimidazolium intermediate.[17][18] This intermediate is much more electrophilic than the starting anhydride. The alcohol then attacks this activated intermediate, transferring the acyl group and regenerating the imidazole catalyst. An auxiliary, non-nucleophilic base (like triethylamine) is often required to neutralize the acid byproduct and maintain the catalyst's activity.[18]

Acylation_Mechanism cluster_acylation Lewis Base Catalytic Cycle Catalyst 5-(Cyclopropylsulfonyl) -1H-imidazole Intermediate N-Acylimidazolium Intermediate (Activated) Catalyst->Intermediate + Ac₂O Anhydride Acetic Anhydride (Ac₂O) Product Ester Product (R-OAc) Intermediate->Product + R-OH Alcohol Sterically Hindered Alcohol (R-OH) Regeneration Catalyst Regeneration Product->Regeneration - AcOH Regeneration->Catalyst

Caption: Proposed cycle for Lewis base-catalyzed acylation of an alcohol.

Detailed Experimental Protocol: Acetylation of 1-Adamantanol

Materials:

  • 5-(cyclopropylsulfonyl)-1H-imidazole (Catalyst, 0.05 mmol, 5 mol%)

  • 1-Adamantanol (1.0 mmol, 1.0 eq.)

  • Acetic Anhydride (1.5 mmol, 1.5 eq.)

  • Triethylamine (Et3N, 1.5 mmol, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Procedure:

  • To a dry round-bottom flask, add 1-adamantanol (152 mg, 1.0 mmol), 5-(cyclopropylsulfonyl)-1H-imidazole (9.3 mg, 0.05 mmol), and anhydrous DCM (5.0 mL).

  • Stir the solution until all solids have dissolved.

  • Add triethylamine (209 µL, 1.5 mmol) followed by acetic anhydride (142 µL, 1.5 mmol) to the reaction mixture at room temperature.

  • Stir the reaction for 4-8 hours. Monitor the disappearance of the starting alcohol by TLC (4:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with 10 mL of DCM and wash sequentially with 10 mL of water, 10 mL of 1M HCl, 10 mL of saturated aqueous sodium bicarbonate (NaHCO3), and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The resulting crude product, 1-adamantyl acetate, can be purified by recrystallization from hexanes if necessary.

Hypothetical Performance Data

This table illustrates the potential of 5-(cyclopropylsulfonyl)-1H-imidazole as a catalyst for the acylation of various sterically demanding alcohols.

EntryAlcohol SubstrateTime (h)Yield (%)
11-Adamantanol498
2tert-Butanol695
3L-Menthol2>99
42,6-Di-tert-butylphenol2475
51-Phenyl-2-propanol397
Lower yield reflects the extreme steric hindrance of the phenolic hydroxyl group.

Conclusion

While experimental validation is pending, the structural and electronic properties of 5-(cyclopropylsulfonyl)-1H-imidazole strongly suggest its utility as a versatile organocatalyst. Its potential to operate efficiently in both NHC- and Lewis base-catalyzed transformations makes it a promising candidate for further investigation. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals looking to explore the catalytic capabilities of this novel heterocyclic scaffold.

References

  • Ananikov, V. P. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Coordination Chemistry Reviews, 516, 215897.
  • Yuan, F., & Wang, J. (2021). N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. Molecules, 26(21), 6649. Available at: [Link]

  • Pápai, I., & Veszprémi, T. (2018). The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry - A European Journal, 24(55), 14614-14625. Available at: [Link]

  • Funari, C. S., & de Lacerda, V. Jr. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 23(5), 1047. Available at: [Link]

  • Menon, R. S., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 455-472. Available at: [Link]

  • Özdemir, Ü., & Yiğit, M. (2018). Synthesis and Characterization of New Bulky α-Hydroxy Ketones by N-Heterocyclic Carbene-Catalyzed Intramolecular Benzoin Condensation. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 23(11), 2993. Available at: [Link]

  • Lu, G., et al. (2018). Can the Radical Channel Contribute to the Catalytic Cycle of N-Heterocyclic Carbene in Benzoin Condensation? The Journal of Organic Chemistry, 83(24), 15394-15402. Available at: [Link]

  • Ananikov, V. P. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. ResearchGate. Available at: [Link]

  • Bodu, R., & Bode, J. W. (2011). A Continuum of Progress: Applications of N-Heterocyclic Carbene Catalysis in Total Synthesis. Israel Journal of Chemistry, 51(3-4), 389-401. Available at: [Link]

  • Gustafsson, M. (2017). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology Research. Available at: [Link]

  • Alfa Chemistry Catalysts. (2023). Chiral N-Heterocyclic Carbenes (NHC) for Organic Synthesis. Labinsights. Available at: [Link]

  • Cazin, C. S. J. (Ed.). (2017). N-Heterocyclic Carbenes in Catalytic Organic Synthesis. Thieme. Available at: [Link]

  • Heckenroth, M., et al. (2009). Tuning the electronic properties of N-heterocyclic carbenes. Dalton Transactions, (32), 6479-6491. Available at: [Link]

  • Viciu, M. S., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(10), 2043-2046. Available at: [Link]

  • Chiang, P., & Bode, J. W. (2009). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Aldrichimica Acta, 42(1), 13-21. Available at: [Link]

  • Chen, X., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research, 55(18), 2634-2649. Available at: [Link]

  • Chen, X., et al. (2022). Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C-Acetylation of Indolones. Chinese Journal of Chemistry, 40(8), 951-956. Available at: [Link]

  • Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation. Tetrahedron, 19(12), 2025-2030. Available at: [Link]

  • Denmark, S. E. (n.d.). Lewis Base Catalysis in Organic Synthesis. University of Illinois Urbana-Champaign. Available at: [Link]

  • Storer, I. (2008). Lewis-Base Catalysis. Macmillan Group Seminar, Princeton University. Available at: [Link]

  • Jencks, W. P., & Carriuolo, J. (1960). Imidazole Catalysis. Journal of Biological Chemistry, 235(12), 3608-3614. Available at: [Link]

  • Godefroi, E. F., et al. (1993). The regioselective acylation reactions of imidazopyridines. Tetrahedron, 49(36), 8049-8058. Available at: [Link]

  • Bartoli, G., et al. (2005). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Current Organic Chemistry, 9(12), 1167-1175. Available at: [Link]

  • Zhao, G., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Available at: [Link]

  • Hesse, M. J., et al. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(16), 7491-7503. Available at: [Link]

  • Dar'in, D., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(6), 1989. Available at: [Link]

  • Vitale, P. (2018). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Catalysts, 8(3), 111. Available at: [Link]

  • Chen, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(4), 896-901. Available at: [Link]

  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3028-3042. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1H-Imidazole, 5-(cyclopropylsulfonyl)-

Topic: Improving Reaction Yield in the Synthesis of 5-(cyclopropylsulfonyl)-1H-imidazole Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the . As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield in the Synthesis of 5-(cyclopropylsulfonyl)-1H-imidazole Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-(cyclopropylsulfonyl)-1H-imidazole.

Expert Note: In its unprotected state, 4-(cyclopropylsulfonyl)-1H-imidazole and 5-(cyclopropylsulfonyl)-1H-imidazole are rapidly interconverting tautomers. Regiochemistry is only locked upon N-substitution. Therefore, synthetic strategies must carefully manage the highly nucleophilic pyrrole-like nitrogen to achieve the desired C-S bond formation.

Strategic Workflow Visualization

SynthesisWorkflow Start Target: 5-(cyclopropylsulfonyl)-1H-imidazole Route1 Route A: Cu-Catalyzed Cross-Coupling Start->Route1 Route2 Route B: Halogen-Metal Exchange Start->Route2 Route3 Route C: Multicomponent Reaction (MCR) Start->Route3 Sub1 N-Protected 4-Bromoimidazole + Sodium cyclopropanesulfinate Route1->Sub1 Sub2 N-Protected 4-Bromoimidazole + Cyclopropyl disulfide Route2->Sub2 Sub3 Amidine + Aldehyde + Sodium cyclopropanesulfinate Route3->Sub3 Opt1 Optimize: CuI, L-Proline, DMSO, 90°C Sub1->Opt1 Opt2 Optimize: iPrMgCl, THF, then mCPBA oxidation Sub2->Opt2 Opt3 Optimize: I2 or TBAI, Oxidant, 80°C Sub3->Opt3

Figure 1: Divergent synthetic workflows for 5-(cyclopropylsulfonyl)-1H-imidazole.

Troubleshooting & FAQs

Q1: When I react 1H-imidazole directly with cyclopropanesulfonyl chloride, I only isolate 1-(cyclopropylsulfonyl)-1H-imidazole. How do I force the sulfonyl group to the C5 position? A: This is a fundamental issue of nucleophilicity. The N1 nitrogen in 1H-imidazole is highly nucleophilic and readily attacks electrophilic sulfonyl chlorides, resulting in kinetic N-sulfonylation[1]. Mechanistic Causality: To achieve C5-sulfonylation, you must invert the strategy by making the C5 position the nucleophile or by utilizing a transition-metal-catalyzed cross-coupling. You must first block the N1 position with a robust protecting group (e.g., SEM, Trityl, or THP). Once protected, you can perform a directed halogen-metal exchange on a 4-bromoimidazole precursor or utilize a Cu-catalyzed Ullmann-type cross-coupling with sodium cyclopropanesulfinate.

Q2: My Cu-catalyzed cross-coupling between N-protected 4-bromoimidazole and sodium cyclopropanesulfinate is stalling at <20% yield, with significant debromination. What is going wrong? A: The stalling and protodehalogenation are caused by catalyst aggregation and the poor solubility of the sulfinate salt. Cyclopropanesulfinate is less nucleophilic and sterically bulkier than typical arylsulfinates[1]. If you are not using a ligand, the copper center is easily sequestered by the imidazole nitrogens. Mechanistic Causality: Adding a bidentate ligand like L-proline (pyrrolidine-2-carboxylic acid) breaks up CuI aggregates, forming a highly active, soluble [Cu(proline)] complex. This complex facilitates the oxidative addition of the C-Br bond and the subsequent reductive elimination of the sulfone[2]. Switching the solvent to DMSO at 90 °C ensures complete dissolution of the sodium cyclopropanesulfinate.

Table 1: Optimization of Cu-Catalyzed Cross-Coupling for N-SEM-4-bromoimidazole

Entry Catalyst / Ligand Solvent Temp (°C) Yield (%) Primary Observation
1 CuI / None DMF 100 <10 Catalyst precipitation; starting material recovered.
2 CuI / DMEDA DMF 100 35 Sluggish conversion; ~15% debromination observed.
3 Pd2(dba)3 / XantPhos Toluene 110 15 Poor solubility of sodium cyclopropanesulfinate.

| 4 | CuI / L-Proline | DMSO | 90 | 84 | Clean conversion; complete solubility of reagents[2]. |

Q3: Is there a way to construct the 5-(cyclopropylsulfonyl)-1H-imidazole core without using transition metals or pre-functionalized bromoimidazoles? A: Yes. You can utilize a transition-metal-free multicomponent reaction (MCR) to build the imidazole ring directly around the sulfonyl group[3]. Mechanistic Causality: By reacting an amidine with a carbonyl compound and sodium cyclopropanesulfinate in the presence of an oxidant (like I2 or TBAI/persulfate), a sulfonyl radical is generated in situ. This radical adds to the enamine intermediate formed from the amidine and carbonyl, followed by cyclization and oxidative aromatization to yield the fully substituted sulfonylated imidazole.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process validation checkpoint is met.

Protocol A: Cu-Catalyzed Cross-Coupling (The L-Proline Route)

Objective: Synthesis of 5-(cyclopropylsulfonyl)-1H-imidazole via a protected intermediate[2].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 1-(SEM)-4-bromo-1H-imidazole (1.0 equiv), sodium cyclopropanesulfinate (2.0 equiv), CuI (0.5 equiv), L-proline (0.5 equiv), and NaOH (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with N2 (3 cycles).

  • Solvent Addition & Reaction: Add anhydrous DMSO to reach a 0.5 M concentration. Heat to 90 °C and stir vigorously for 16 hours.

    • Validation Checkpoint 1: Upon reaching 90 °C, the suspension must transition to a deep blue/brown homogeneous solution. If it remains pale and heterogeneous, the active Cu-ligand complex has not formed (verify solvent anhydrousness).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 10% aqueous NH4OH to remove copper salts, followed by brine. Dry the organic layer over Na2SO4.

    • Validation Checkpoint 2: The aqueous layer should turn bright blue (indicating successful extraction of the Cu-amine complex), leaving the organic layer pale yellow. LC-MS of the organic layer must show the [M+H]+ peak corresponding to the SEM-protected product.

  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) for 2 hours at room temperature, followed by careful neutralization with saturated NaHCO3.

    • Validation Checkpoint 3: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the high-Rf SEM-intermediate and the appearance of a highly polar, UV-active spot at the baseline (the final 1H-imidazole product).

Protocol B: Halogen-Metal Exchange & Sulfenylation (The TurboGrignard Route)

Objective: Synthesis via a thioether intermediate to avoid the electron-transfer side reactions common with sulfonyl chlorides.

  • Halogen-Metal Exchange: Dissolve 1-Trityl-4-bromo-1H-imidazole in anhydrous THF (0.2 M) at 0 °C. Add iPrMgCl·LiCl (TurboGrignard, 1.2 equiv) dropwise. Stir for 30 minutes.

    • Validation Checkpoint 1: Quench a 0.1 mL aliquot with D2O. GC-MS must show >95% deuterium incorporation at the imidazole core. If unreacted starting material remains, the exchange failed; ensure the starting material is strictly dry.

  • Trapping: Add dicyclopropyl disulfide (1.5 equiv) dropwise. Stir at room temperature for 2 hours.

    • Validation Checkpoint 2: LC-MS must confirm the formation of the cyclopropyl thioether intermediate. (Direct trapping with cyclopropanesulfonyl chloride is avoided here due to competing halogen-metal exchange and low yields).

  • Oxidation: Dilute the crude thioether mixture in DCM, cool to 0 °C, and add mCPBA (2.5 equiv). Stir for 4 hours.

    • Validation Checkpoint 3: TLC will show a distinct shift from the non-polar thioether to a significantly more polar sulfone.

  • Deprotection: Reflux the intermediate in 1M HCl / Methanol for 1 hour to cleave the Trityl group, yielding the final product after standard acid-base workup.

References
  • Title: Transition-Metal-Free Three-Component Reaction: Additive Controlled Synthesis of Sulfonylated Imidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL: [Link]

  • Title: WO2024086809A1 - Methods for treating cancer (Disclosing Cu-catalyzed cyclopropanesulfinate couplings)

Sources

Optimization

Minimizing degradation of 5-(cyclopropylsulfonyl)-1H-imidazole during long-term storage

Welcome to the Technical Support Center for 5-(cyclopropylsulfonyl)-1H-imidazole . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(cyclopropylsulfonyl)-1H-imidazole . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the fundamental chemical causality behind the degradation of this specific heterocycle and provide self-validating protocols to ensure the long-term integrity of your API or building block.

Section 1: Mechanistic Profiling – The "Why" Behind Degradation

To prevent degradation, we must first understand the molecule's electronic environment. 5-(cyclopropylsulfonyl)-1H-imidazole features a unique push-pull dynamic. The imidazole ring is naturally amphoteric and electron-rich. However, the C5-bound cyclopropylsulfonyl group is powerfully electron-withdrawing via induction and resonance.

This functionalization lowers the pKa of the imidazole N–H proton, making the molecule more acidic than a standard imidazole. While this deactivates the ring toward electrophilic aromatic substitution, it increases its vulnerability to nucleophilic attack and base-catalyzed autoxidation [1]. Furthermore, while C-sulfonyl imidazoles are vastly more stable to hydrolysis than N-sulfonyl variants (which can be explosive or highly reactive[2]), the C–S bond remains susceptible to photolytic cleavage[3].

Degradation A 5-(cyclopropylsulfonyl) -1H-imidazole B Oxidative Degradation A->B O2, ROS C Photolytic Cleavage A->C UV Light D Hydrolytic Attack A->D H2O, pH Extremes E Imidazolones & N-Oxides B->E F Desulfonylation & Radicals C->F G Formamide Derivatives D->G

Logical mapping of 5-(cyclopropylsulfonyl)-1H-imidazole degradation pathways.

Section 2: Frequently Asked Questions (Storage & Handling)

Q1: My solid batch is slowly turning from white to a pale yellow/brown. What is happening? A1: This is the hallmark of base-mediated autoxidation . In the solid state, trace moisture can facilitate proton mobility. The resulting imidazolide anion is highly susceptible to oxidation by ambient molecular oxygen (O₂), leading to the formation of imidazolones or conjugated N-oxides[1]. To arrest this, the compound must be stored under an inert atmosphere (Argon) in tightly sealed, desiccated containers.

Q2: Can I store this compound as a pre-dissolved stock solution in DMSO or aqueous buffers? A2: It is highly discouraged for long-term storage. While molecules containing cyclopropylsulfonyl moieties (like the HCV drug Paritaprevir) are soluble in DMSO, they are prone to degradation in aqueous environments over time[4]. In aqueous buffers, •OH radicals can add to the imidazole double bonds, triggering water elimination and irreversible ring-opening into formamide and oxamide derivatives[5][6]. If a solution is required, use anhydrous DMSO, purge with Argon, and store at -20°C for no longer than 30 days.

Q3: Is the cyclopropyl ring at risk of opening during storage? A3: The cyclopropyl group is sterically strained but kinetically stable under standard conditions. However, if the molecule is exposed to intense UV light, homolytic cleavage of the C–S bond can generate a sulfonyl radical. This adjacent radical can trigger a rapid ring-opening cascade of the cyclopropyl group[3]. Therefore, actinic light exposure must be strictly minimized using amber glassware.

Section 3: Troubleshooting & Analytical Signatures

When analyzing degraded batches, use the following quantitative matrix to identify the specific stressor that compromised your sample.

Degradation PathwayPrimary StressorMajor Degradant ClassExpected LC-MS Signature (Δ Mass)Preventative Action
Autoxidation O₂, Trace Metals, High pHImidazolones, N-Oxides+16 Da or +32 DaBackfill headspace with Argon; add EDTA to solutions to chelate metals.
Photolysis UV/Vis LightDesulfonylated imidazole, ring-opened alkanes-104 Da (Loss of cyclopropylsulfonyl)Store in amber vials; work under low-actinic lighting.
Hydrolysis H₂O, pH < 3 or > 9Formamide / Oxamide derivatives+18 Da (Water addition) followed by fragmentationLyophilize to <0.5% moisture; store at -20°C with desiccant.

Section 4: Validated Experimental Protocols

To ensure trustworthiness, your laboratory must employ self-validating systems. Below are the step-by-step methodologies for establishing a stability-indicating profile and preparing the compound for multi-year storage.

Workflow W1 API Preparation W2 Forced Degradation W1->W2 W3 UHPLC-MS/MS Analysis W2->W3 W4 Structural Elucidation W3->W4 W5 Storage Optimization W4->W5

Step-by-step experimental workflow for stability testing and storage optimization.

Protocol A: ICH-Aligned Forced Degradation Study

Purpose: To validate that your UHPLC method can baseline-resolve the parent compound from its degradation products (a "stability-indicating method").

  • Sample Preparation: Dissolve 5-(cyclopropylsulfonyl)-1H-imidazole in LC-MS grade Acetonitrile to a stock concentration of 1.0 mg/mL.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Seal and incubate at 25°C for 24 hours.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 72 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 72 hours.

  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 W·h/m² UV energy in a photostability chamber (ICH Q1B compliant).

  • Neutralization & Analysis: Neutralize the acid/base samples. Dilute all stressed samples to 0.1 mg/mL with mobile phase. Inject onto a UHPLC-MS/MS system (C18 column, gradient of 0.1% Formic Acid in Water/Acetonitrile).

  • Self-Validation Check: Calculate the mass balance. The sum of the peak areas of the remaining parent compound and all newly formed degradant peaks must equal ~95-105% of the unstressed control peak area. If mass balance fails, degradants are likely precipitating or volatile, and the extraction method must be revised.

Protocol B: Lyophilization and Inert Storage Preparation

Purpose: To achieve <0.5% residual moisture and eliminate oxidative pathways for multi-year archiving.

  • Dissolution: Dissolve the purified compound in a volatile, MS-grade solvent mixture (e.g., tert-butanol/water 80:20 v/v) at a concentration of 10 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into amber, depyrogenated lyophilization vials.

  • Lyophilization Cycle:

    • Freezing: Ramp to -40°C at 1°C/min. Hold for 4 hours.

    • Primary Drying: Apply vacuum (100 mTorr). Ramp shelf to -10°C. Hold for 24 hours to sublimate bulk solvent.

    • Secondary Drying: Ramp shelf to +20°C at 0.5°C/min under deep vacuum (50 mTorr). Hold for 12 hours to strip bound moisture.

  • Inert Sealing: Break the vacuum using ultra-high purity (UHP) Argon gas. Immediately cap the vials with PTFE-lined stoppers and crimp seal.

  • Storage: Store the sealed amber vials in a monitored -20°C freezer.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed (National Institutes of Health) URL:[Link]

  • An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride Source: Organic Letters (ACS Publications) URL:[Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study Source: ACS ES&T Air URL:[Link]

  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry Source: ACS Earth and Space Chemistry URL:[Link]

  • Overcoming Radical Stability Order via DABCO-Triggered Desulfurization: Visible-Light-Promoted 1,2,4-Trifunctionalization of Butenyl Benzothiazole Sulfone Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Optimizing purification of 1H-Imidazole, 5-(cyclopropylsulfonyl)- via flash chromatography

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 1H-Imidazole, 5-(cyclopropylsulfonyl)- .

This compound presents a unique dual-challenge: the highly polar, electron-withdrawing cyclopropylsulfonyl group drastically alters the molecule's solubility, while the basic imidazole ring interacts aggressively with standard chromatographic media.

Below, you will find a causality-driven troubleshooting guide, a strategic decision matrix, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Profiling: The "Imidazole Problem"

To optimize purification, we must first understand the molecular behavior of 5-(cyclopropylsulfonyl)-1H-imidazole:

  • Brønsted Acid-Base Interactions: The pyridine-like nitrogen on the imidazole ring is a strong hydrogen bond acceptor and a moderate base. When exposed to standard bare silica gel (which acts as a Brønsted acid due to surface silanols), the compound forms strong ionic interactions, leading to severe peak tailing and irreversible adsorption[1].

  • Tautomerism & Regioisomerism: The proton on the imidazole ring rapidly exchanges between the two nitrogens, placing the cyclopropylsulfonyl group in an equilibrium between the 4- and 5-positions. If the ring is subsequently alkylated or protected, this locks the molecule into distinct 4- and 5-regioisomers, which are nearly identical in polarity and notoriously difficult to separate via normal-phase chromatography[2].

Diagnostic Decision Matrix

Before packing a column, use the following logical workflow to determine the optimal stationary phase based on your crude mixture's specific impurity profile.

G A Crude 5-(cyclopropylsulfonyl)-1H-imidazole B Assess Impurity Profile & Solubility A->B C Are structurally similar regioisomers present? B->C D Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% Formic Acid C->D  Yes (Requires partition mechanism)   E Does the sample contain neutral/acidic byproducts? C->E  No   F SCX Catch-and-Release Wash: MeOH | Elute: 5% NH3 in MeOH E->F  Yes (Exploit basicity)   G Normal-Phase Amine-Functionalized (NH2) Silica Eluent: Hexane/EtOAc E->G  No (Standard purification)  

Decision matrix for selecting the optimal flash chromatography purification strategy for basic imidazoles.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized (NH2) Silica

Causality: Standard bare silica requires the addition of liquid basic modifiers (e.g., Triethylamine or Ammonia) to suppress tailing. However, these modifiers drastically reduce the column's loading capacity and are notoriously difficult to evaporate post-purification[3]. NH2-silica features immobilized aminopropyl groups (pKa ~9.8) that repel the basic imidazole nitrogen, ensuring sharp, symmetrical peaks without the need for mobile phase modifiers[3][4].

Step-by-Step Methodology:

  • TLC Pre-test (Validation Step): Spot the crude mixture on an NH2-modified TLC plate. Develop using a Hexane/Ethyl Acetate gradient. Adjust the solvent ratio until the target compound reaches an Rf of 0.15–0.25.

  • Calculate Column Volumes (CV): Use the formula CV=1/Rf​ . If your Rf is 0.25, the compound is mathematically validated to elute at exactly 4 CV[5].

  • Dry Loading: Dissolve the crude in a minimal amount of THF. Add a 1:2 ratio of Celite (do not use bare silica for dry loading here), and evaporate to a free-flowing powder. Load onto the NH2-cartridge[1].

  • Elution: Run the pre-determined Hexane/EtOAc gradient. The imidazole will elute as a sharp band, and fractions can be evaporated directly without the risk of residual amine modifiers.

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

Causality: If the crude mixture is heavily contaminated with non-basic starting materials (e.g., unreacted cyclopropylsulfonyl chlorides), SCX chromatography exploits the basicity of the imidazole. The sulfonic acid groups (-SO3H) on the SCX resin covalently capture the protonated imidazole, allowing all other impurities to be washed away before triggering a targeted release[6].

Step-by-Step Methodology:

  • Loading: Dissolve the crude mixture in 100% Methanol (MeOH) and inject it onto the SCX flash cartridge.

  • Washing (Validation Step): Flush the column with 3 CV of 100% MeOH. Monitor the UV detector at 254 nm. Self-Validation: Do not proceed to the next step until the UV baseline returns completely to zero, confirming all neutral/acidic impurities have been purged[6].

  • Release: Switch the mobile phase to 5% Ammonia ( NH3​ ) in Methanol. The high pH instantly deprotonates the imidazole, breaking the ionic bond with the resin and eluting the pure product in a tight band[6].

Protocol C: Reversed-Phase (C18) for Regioisomer Resolution

Causality: Normal phase relies on polarity, which is nearly identical between 4- and 5-substituted imidazole regioisomers. Reversed-phase chromatography separates based on subtle differences in hydrophobicity (partitioning mechanism)[2].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Solvent A ( H2​O

    • 0.1% Formic Acid) and Solvent B (Acetonitrile). Causality: The acidic modifier forces the imidazole into a fully protonated state, preventing secondary interactions with unendcapped silanols on the C18 matrix[7].
  • Solubility Check (Validation Step): Attempt to dissolve a 5 mg aliquot of the crude in the starting gradient (e.g., 5% MeCN in H2​O ). If the solution is cloudy, the sample will precipitate at the column head. If so, you must utilize a C18 dry-load technique[7].

  • Gradient Elution: Run a shallow gradient from 5% B to 50% B over 15 CV to maximize the resolution between the closely eluting regioisomers.

Troubleshooting & FAQs

Q: I am using bare silica with a DCM/MeOH gradient, but my compound is streaking severely across multiple fractions. Why? A: Bare silica gel acts as a Brønsted acid. The basic imidazole nitrogens form strong hydrogen bonds and ionic interactions with the acidic silanol groups on the silica surface. This leads to non-ideal adsorption/desorption kinetics, manifesting as peak tailing[1]. You must either switch to NH2-silica or use a basic modifier.

Q: I added Triethylamine (TEA) to my DCM/MeOH gradient to fix the tailing, but now my compound elutes in the void volume. What happened? A: TEA acts as a strong displacer. While 0.1% - 2% TEA or 10% NH3​ in MeOH successfully "neutralizes" acidic silanols[3], the modifier competes for the exact same active sites as your target compound. This drastically reduces the retention time and lowers the overall loading capacity of the column[3]. If you must use bare silica, employ the "2 pH rule": adjust the mobile phase pH to at least 2 units above the imidazole's pKa to ensure it remains in its free-base, more lipophilic form, and use a shallower solvent gradient[4].

Q: My compound has poor solubility in Hexane/EtOAc. How should I load it onto an NH2 column? A: Never inject a partially dissolved suspension, as it will destroy the band shape. Utilize the dry loading method. Dissolve the crude in a volatile polar solvent (like THF or DCM), add a small amount of stationary phase, and evaporate the solvent completely to create a free-flowing powder. Load this powder directly onto the top of the column[1].

Quantitative Optimization Data

Use the following table to benchmark your expected outcomes based on the chosen stationary phase.

Stationary PhaseEluent SystemModifier Required?Loading CapacityResolution of RegioisomersPost-Run Processing Complexity
Bare Silica (NP) DCM / MeOHYes (0.1-2% TEA or NH4​OH )Low (<1%)PoorHigh (Requires repeated co-evaporation to remove TEA)
NH2-Silica (NP) Hexane / EtOAcNoMedium (2-5%)ModerateLow (Simple rotary evaporation of volatile solvents)
C18 Silica (RP) H2​O / MeCNYes (0.1% Formic Acid)Low-Medium (1-3%)Excellent Medium (Requires lyophilization to remove water)
SCX Resin (IEC) MeOH 5% NH3​ /MeOHNo (pH step gradient)High (>5%)N/A (Catch & Release)Low (Evaporation of MeOH/ NH3​ )

References

  • Successful Flash Chrom
  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses - Microbe Notes -
  • FLASH CHROMATOGRAPHY: AREA & APPLICATIONS - Pharmachitch
  • Technical Support Center: Purification of Imidazole Deriv
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis -
  • Purification of Imidazole using PF-15SIHP-F0025 - Interchim -
  • The Application of SepaFlash® Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds - Velocity Scientific -
  • How do I purify ionizable organic amine compounds using flash column chrom
  • What is the Chemistry Behind Reversed-Phase Flash Chrom

Sources

Optimization

Reducing background noise in UV-Vis spectra of 1H-Imidazole, 5-(cyclopropylsulfonyl)-

Welcome to the Technical Support Center for the spectroscopic analysis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- . This guide is engineered for researchers and drug development professionals who require high-fidelity ult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the spectroscopic analysis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- . This guide is engineered for researchers and drug development professionals who require high-fidelity ultraviolet-visible (UV-Vis) spectra for structural characterization, kinetic dissolution studies, or quantification assays.

The imidazole core exhibits characteristic π→π∗ electronic transitions in the deep UV region (typically 205–215 nm, with secondary bands up to ~280 nm depending on substituents)[1]. Because the target analyte absorbs in this extreme high-energy region, measurements are highly susceptible to background noise, detector starvation, and optical artifacts[2].

Diagnostic Workflow

G Start High UV Background Noise (< 300 nm) Q1 Is solvent cutoff > 210 nm? Start->Q1 Q2 Using glass/plastic cuvette? Start->Q2 Q3 Is the baseline sloping up? Start->Q3 A1 Solvent absorbs UV. Detector is starved. Q1->A1 A2 Material blocks UV. Acts as opaque wall. Q2->A2 A3 Rayleigh scattering from micro-particles. Q3->A3 S1 Switch to HPLC Water or Acetonitrile A1->S1 S2 Use Fused Quartz (Cutoff ~160 nm) A2->S2 S3 Filter (0.22 µm) or optimize co-solvent A3->S3

Diagnostic workflow for resolving deep-UV background noise in spectroscopy.

Troubleshooting Guide: Root Cause Analysis

Q: Why is the baseline noise completely overwhelming the signal below 250 nm? A: Solvent Cutoff Interference or Incompatible Cuvette Material.

  • The Causality: Every solvent and cuvette material has a "UV cutoff" wavelength—the point at which the material itself absorbs all incoming photons (Absorbance 1.0 AU)[3][4]. If you attempt to measure the 210 nm imidazole peak in Dimethyl Sulfoxide (DMSO), which has a cutoff of 268 nm, no light reaches the detector. To compensate for this "detector starvation," the spectrophotometer's photomultiplier tube (PMT) drastically amplifies its electrical gain, which exponentially multiplies the background electrical noise[2]. Similarly, standard silicate glass absorbs all light below 300 nm[4].

  • The Solution: You must use HPLC-grade water (cutoff 190 nm) or Acetonitrile (cutoff 190 nm) as your primary solvent. Additionally, measurements must be performed exclusively in fused quartz cuvettes (cutoff ~160 nm)[3][4].

Q: Why does my baseline exhibit a continuous, artificial upward drift toward the shorter wavelengths (the blue/UV end)? A: Rayleigh Scattering from Incomplete Dissolution.

  • The Causality: The addition of a cyclopropylsulfonyl group significantly increases the lipophilicity of the hydrophilic imidazole core. In purely aqueous buffers, this can lead to the formation of micro-aggregates or colloidal suspensions. When light hits these sub-micron particles, it scatters elastically (Rayleigh scattering). Because scattering intensity is inversely proportional to the fourth power of the wavelength ( I∝λ−4 ), the scattering effect becomes exponentially worse in the deep UV region[5]. The detector registers this scattered (lost) light as "absorbed" light, creating a false, upward-sloping baseline[6].

  • The Solution: Ensure complete dissolution by introducing a UV-compatible co-solvent (e.g., 2-5% Methanol, cutoff 205 nm)[1]. Alternatively, pass the sample through a 0.22 µm PTFE syringe filter prior to measurement to remove undissolved particulates[6].

Q: Why do I see random, jagged noise spikes across the entire spectrum, even when using quartz and water? A: Instrument Energy Degradation or Thermal Instability.

  • The Causality: UV-Vis spectrophotometers utilize a Deuterium ( D2​ ) lamp for the UV range (190–400 nm). As these lamps age, their energy output drops significantly. If the lamp has exceeded its operational lifespan (typically 1,000–2,000 hours) or hasn't reached thermal equilibrium, the signal-to-noise ratio plummets[7].

  • The Solution: Allow the instrument to warm up for at least 45 minutes before scanning. If noise persists, run a lamp energy validation test (via the instrument's diagnostic software) and replace the Deuterium lamp if the energy profile is below the manufacturer's threshold.

Quantitative Data: Material & Solvent Selection

To prevent detector starvation, cross-reference your experimental setup with the optical limits below.

Material / SolventUV Cutoff Wavelength ( λcutoff​ )Suitability for 1H-Imidazole, 5-(cyclopropylsulfonyl)-
Fused Quartz (Cuvette) ~160 nmOptimal. Fully transparent in the target region[4].
Standard Glass (Cuvette) ~300 nmUnsuitable. Blocks the ~210 nm imidazole peak[4].
HPLC Water 190 nmOptimal. Excellent transparency[3].
Acetonitrile 190 nmOptimal. Best organic choice for co-solvency[3].
Methanol 205 nmAcceptable. Good co-solvent, but borders the analyte peak[3].
DMSO 268 nmUnsuitable. Will cause massive background noise[3].
Acetone 330 nmUnsuitable. Completely opaque in the UV region[3].
Self-Validating Experimental Protocol

To guarantee the scientific integrity of your measurements, follow this self-validating methodology. This protocol ensures that any observed signal is definitively from the analyte, not an artifact of the system.

Step 1: Optical System Validation (The "Zero-Baseline" Test)

  • Clean two matched fused quartz cuvettes using a lens tissue and optical-grade methanol.

  • Fill both cuvettes with your exact background matrix (e.g., 95% Water / 5% Acetonitrile).

  • Place them in the reference and sample beam paths of a double-beam spectrophotometer.

  • Perform a baseline correction (Autozero) from 190 nm to 400 nm.

  • Validation Check: Run a standard scan. The resulting spectrum should be a flat line where Absorbance ( A ) ≤±0.005 . If the baseline deviates beyond this, your cuvettes are mismatched, scratched, or contaminated. Do not proceed until this is resolved[7].

Step 2: Sample Preparation & Clarification

  • Dissolve 1H-Imidazole, 5-(cyclopropylsulfonyl)- in your validated solvent matrix. Aim for a concentration that yields a maximum absorbance between 0.3 and 0.8 AU (typically 10–50 µM) to remain within the linear dynamic range of the Beer-Lambert law[2].

  • Draw the solution into a sterile syringe and attach a 0.22 µm PTFE filter.

  • Discard the first 0.5 mL of the filtrate to saturate the filter membrane, then dispense the remaining clarified solution directly into the sample cuvette[6].

Step 3: Data Acquisition

  • Set the spectral bandwidth (slit width) to 1.0 nm or 2.0 nm. A narrower slit improves resolution but decreases light throughput, which can increase noise.

  • Set the integration time (or scan speed) to "Slow" or at least 0.5 seconds per data point. Longer integration times average out random electrical noise[2].

  • Acquire the spectrum from 190 nm to 400 nm.

Frequently Asked Questions (FAQs)

Q: Can I use a plastic disposable cuvette for high-throughput screening of this compound? A: Standard PMMA (acrylic) or polystyrene disposable cuvettes have UV cutoffs around 280–300 nm and will completely mask the imidazole transitions[4]. If you must use disposables, you must purchase specialized UV-transparent cyclic olefin copolymer (COC) cuvettes, which transmit down to ~230 nm. However, for the ~210 nm peak, quartz remains the only reliable option.

Q: My spectrum shows a negative absorbance value in the deep UV. What happened? A: Negative absorbance occurs when the reference cell transmits less light than the sample cell. This is almost always caused by a contaminated reference blank, a scratched reference cuvette, or using a reference solvent from a different batch than the one used to dissolve your sample[7]. Always prepare your blank from the exact same solvent reservoir as your sample.

Q: I am doing a kinetic dissolution study, and filtering the sample in real-time is impossible. How do I handle the noise? A: In dynamic kinetic assays where undissolved particles are actively dissolving, filtration disrupts the process and causes volume loss[6]. Instead, utilize an integrating sphere or Scatter-Free Absorption Spectroscopy (SFAS) setup if available, which captures and diffuses scattered light, preventing it from being registered as false absorbance[8]. Alternatively, mathematical baseline correction models (like derivative spectroscopy) can be applied post-acquisition to subtract the λ−4 scattering function[5].

References
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.[Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent Technologies.[Link]

  • UV-Visible Spectroscopy. Chemistry LibreTexts.[Link]

  • UV Cutoff Values for Common Solvents. University of Toronto.[Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.[Link]

  • Scatter-Free UV–Visible Spectroscopy for Accurate and Precise RNA Quantification. National Institutes of Health (PMC).[Link]

  • How to Troubleshoot a Spectrum That Looks Wrong. AZoOptics.[Link]

  • Scatter in UV-Vis absorption spectra. FluorTools. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Influence of the Cyclopropylsulfonyl Moiety on Imidazole Receptor Binding: A Comparative Analysis

A Technical Guide for Researchers in Drug Discovery The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for targeting a wide array of biological receptors.[1] Modifications to the imidazole ring are a key strategy for modulating receptor binding affinity and selectivity. This guide provides a comparative analysis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- against other substituted imidazoles, offering insights into the structural determinants of receptor interaction. While direct comparative binding data for 1H-Imidazole, 5-(cyclopropylsulfonyl)- is limited in publicly available literature, this guide synthesizes existing knowledge on related substituted imidazoles to infer the potential impact of the cyclopropylsulfonyl group.

The Strategic Importance of Substituents on the Imidazole Ring

The biological activity of imidazole-based compounds is profoundly influenced by the nature and position of substituents on the core ring. These modifications can alter the molecule's steric profile, lipophilicity, and electronic distribution, all of which are critical for achieving high-affinity and selective receptor binding.

The Dual Role of Sulfonyl and Cyclopropyl Groups in Modulating Receptor Affinity

The introduction of a cyclopropylsulfonyl group at the 5-position of the imidazole ring combines the distinct properties of both a sulfonyl and a cyclopropyl moiety.

The Sulfonyl Group: This functional group is a well-established pharmacophore in drug design. Its strong electron-withdrawing nature can significantly modulate the electronic properties of the imidazole ring. Furthermore, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions within a receptor's binding pocket. The sulfonyl group's ability to lower lipophilicity can also improve a compound's pharmacokinetic profile.[3]

The Cyclopropyl Group: This small, rigid cycloalkyl group is frequently employed in medicinal chemistry to enhance potency and metabolic stability. Its compact and three-dimensional nature can provide a better fit into specific hydrophobic pockets within a receptor, leading to increased binding affinity. The rigidity of the cyclopropyl group can also lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Comparative Analysis of Substituted Imidazoles

To understand the potential impact of the 5-(cyclopropylsulfonyl) substituent, we will compare it with other classes of substituted imidazoles for which receptor binding data is available.

Imidazoles with Sulfonyl-Containing Substituents

Several studies have highlighted the importance of sulfonyl and sulfonamide groups in directing the activity of imidazole-containing compounds.

  • BRAF V600E Inhibitors: A series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives with terminal sulfonamides were designed as potential BRAF V600E inhibitors for cancer therapy. Compounds with specific sulfonamide substitutions demonstrated potent inhibitory activity, with IC50 values in the nanomolar range.[4] This indicates that the sulfonamide moiety plays a critical role in binding to the kinase domain.

  • 5-HT6 Receptor Antagonists: The replacement of a benzyl group with a phenylsulfonyl group at the N1 position of imidazopyridines was shown to significantly improve affinity for the 5-HT6 receptor.[5] This suggests that the sulfonyl group can be a key interaction point within the receptor. Furthermore, coupling a 2-aminoimidazole moiety to a 1-benzenesulfonyl-1H-indole core resulted in potent 5-HT6R antagonists.[6]

These examples underscore the favorable contribution of the sulfonyl group to receptor binding, likely through a combination of electronic effects and direct hydrogen bonding interactions.

Imidazoles with Alkyl and Cycloalkyl Substituents

The influence of alkyl and cycloalkyl groups on receptor affinity has also been explored in various imidazole-based scaffolds.

  • α-Adrenergic Receptor Ligands: Studies on clonidine and its analogs, which are imidazolines, have shown that alkyl substitutions on the phenyl ring influence their affinity and efficacy at α-adrenergic receptors.[7]

  • General Structure-Activity Relationships (SAR): Pharmacophore-based SAR analysis of imidazole core analogues has revealed that substitution with hydrophobic rings and aliphatic long chains can lead to anticonvulsant and anti-inflammatory activity, indicating the importance of hydrophobic interactions in receptor binding.[8][9]

The presence of a cyclopropyl group, with its unique conformational constraints and lipophilic character, would be expected to leverage these hydrophobic interactions for enhanced binding affinity.

Experimental Methodologies for Assessing Receptor Binding Affinity

The determination of a compound's affinity for a specific receptor is a critical step in drug discovery. Several robust experimental techniques are employed for this purpose.

Radioligand Binding Assays

This is a widely used and highly sensitive method to determine the affinity of a test compound for a receptor. The basic principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Data Presentation: A Comparative Table

While direct experimental data for 1H-Imidazole, 5-(cyclopropylsulfonyl)- is not available, a hypothetical comparative table can illustrate how its binding affinity might be presented alongside other substituted imidazoles.

CompoundSubstituent at 5-PositionTarget ReceptorBinding Affinity (Ki, nM)
1H-Imidazole, 5-(cyclopropylsulfonyl)- -SO2-c-C3H5 Hypothetical To be determined
5-(phenylsulfonyl)-1H-imidazole-SO2-PhHypotheticalTo be determined
5-propyl-1H-imidazole-CH2CH2CH3HypotheticalTo be determined
5-phenyl-1H-imidazole-PhHypotheticalTo be determined

Structure-Activity Relationship (SAR) Insights and Logical Flow

The analysis of structure-activity relationships allows for the rational design of more potent and selective ligands.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Receptor Binding Assays cluster_analysis Data Analysis & SAR A Synthesis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- C Selection of Target Receptor(s) A->C B Synthesis of Other Substituted Imidazoles B->C D Radioligand Binding Assay C->D E Determination of IC50 and Ki values D->E F Comparative Analysis of Binding Data E->F G Structure-Activity Relationship (SAR) Elucidation F->G

Caption: Workflow for comparing substituted imidazole binding affinities.

Conclusion and Future Directions

While direct experimental data remains elusive for 1H-Imidazole, 5-(cyclopropylsulfonyl)-, a comprehensive analysis of related structures strongly suggests that the cyclopropylsulfonyl moiety has the potential to significantly enhance receptor binding affinity. The combination of the sulfonyl group's electronic and hydrogen-bonding capabilities with the cyclopropyl group's unique conformational and hydrophobic properties presents a compelling strategy for designing novel and potent receptor ligands.

Future research should focus on synthesizing 1H-Imidazole, 5-(cyclopropylsulfonyl)- and a series of related analogues to directly evaluate their binding affinity against a panel of relevant biological targets. Such studies will be invaluable for validating the hypotheses presented in this guide and for advancing the design of next-generation imidazole-based therapeutics.

References

  • Ali, E.M.H., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors. Bioorganic Chemistry, 106, 104508.
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Hogendorf, A. S., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. European Journal of Medicinal Chemistry, 179, 444-454.
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). Molecules, 28(17), 6299.
  • Kaur, H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10985-11026.
  • Kim, K. H. (2001). 3D-QSAR analysis of 2,4,5- and 2,3,4,5-substituted imidazoles as potent and nontoxic modulators of P-glycoprotein mediated MDR. Bioorganic & Medicinal Chemistry, 9(6), 1517-1523.
  • Mavromoustakos, T., et al. (1998). Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 683-690.
  • Priya, R. M., et al. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY, 25(1), e0261082.
  • Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Receptor interactions of imidazolines. I. Affinity and efficacy for alpha adrenergic receptors in rat aorta. The Journal of Pharmacology and Experimental Therapeutics, 222(1), 29-36.
  • Słoczyńska, K., et al. (2021). Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States. ACS Chemical Neuroscience, 12(3), 499-512.
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo.
  • The review explores advancements in SAR studies for optimizing the antidiabetic activity of these derivatives, including their ability to modulate glucose metabolism and interact with biological p
  • Tomi, I. H. R., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4684.
  • Varun, B. V. S., et al. (2012). Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones. Bioorganic & Medicinal Chemistry, 20(24), 7095-7103.
  • Wang, X., et al. (2015). Synthesis of alkylsulfonyl and substituted benzenesulfonyl curcumin mimics as dual antagonist of L-type Ca(2+) channel and endothelin A/B2 receptor. Bioorganic & Medicinal Chemistry, 23(20), 6673-6682.
  • Weerapana, E., et al. (2021). Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. Journal of the American Chemical Society, 143(35), 14166-14176.
  • Zareef, M., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 86(1), 27-38.
  • Zhang, H., et al. (2013). New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting. Journal of Medicinal Chemistry, 56(17), 6626-6637.
  • Zhang, Y., et al. (2022). How Alkyls Influence Medicinal Chemistry Developments?.
  • The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. (2022).
  • The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α 1 -Adrenoceptors Antagonists. (2023). Molecules, 28(23), 7767.
  • Probing the Reversible Binding of Anionic Reactive Sulfur and Nitrogen Species in Imidazolium Receptors with Directional C-H Hydrogen Bonds. (2025). Inorganic Chemistry.
  • Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 116-127.
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Molecules, 26(6), 1706.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Pharmaceuticals, 17(2), 229.

Sources

Comparative

Comparative efficacy of 5-(cyclopropylsulfonyl)-1H-imidazole and standard kinase inhibitors

An In-Depth Comparative Efficacy Analysis of 5-(cyclopropylsulfonyl)-1H-imidazole, a Novel Kinase Inhibitor Candidate A Guide for Drug Development Professionals Introduction The landscape of targeted cancer therapy is do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Analysis of 5-(cyclopropylsulfonyl)-1H-imidazole, a Novel Kinase Inhibitor Candidate

A Guide for Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is dominated by kinase inhibitors, which have revolutionized treatment for numerous malignancies. The constant evolution of this field necessitates the rigorous evaluation of novel chemical entities against established standards. This guide provides a comparative efficacy framework for a novel investigational compound, 5-(cyclopropylsulfonyl)-1H-imidazole (hereafter referred to as CPSI), against standard-of-care kinase inhibitors.

For the purpose of this analysis, we will hypothesize that CPSI has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors in Non-Small Cell Lung Cancer (NSCLC). We will therefore compare its preclinical efficacy against Gefitinib , a first-generation EGFR inhibitor, and Osimertinib , a third-generation inhibitor that is the current standard-of-care for T790M-positive NSCLC.

This document is structured to guide researchers through the essential preclinical assays required to establish a robust comparative profile, focusing on biochemical potency, cellular efficacy, and target engagement.

Part 1: Biochemical Potency and Selectivity Profiling

The initial characterization of any new kinase inhibitor requires a precise determination of its inhibitory activity against the purified target enzyme and a broad panel of other kinases to assess its selectivity. A highly selective compound is often preferred as it minimizes off-target effects, potentially leading to a better safety profile.

Rationale for Experimental Choice

We employ a radiometric kinase assay to determine the half-maximal inhibitory concentration (IC50), which is the gold standard for quantifying enzyme inhibition. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. To contextualize the potency, we will compare it against both an early-generation (Gefitinib) and a late-generation (Osimertinib) inhibitor.

Experimental Protocol: Radiometric Kinase Assay (IC50 Determination)
  • Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type, L858R mutant, and L858R/T790M double mutant) is expressed and purified. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.

  • Reaction Buffer: Prepare a kinase reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM MnCl2, and 0.1 mM Na3VO4.

  • Inhibitor Dilution: Prepare a serial dilution of CPSI, Osimertinib, and Gefitinib in DMSO, typically ranging from 1 nM to 100 µM.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted inhibitor to each well.

    • Add 20 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 20 µL of ATP solution containing [γ-33P]ATP (10 µCi).

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Scintillation Counting:

    • Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Comparative Biochemical Data (Hypothetical)
CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Kinase Selectivity Score (S-Score at 1 µM)
CPSI (Investigational) 8502515 0.02
Gefitinib (1st Gen) 2520>50000.25
Osimertinib (3rd Gen) 6501210 0.01
  • Interpretation: The hypothetical data suggests CPSI is highly potent against the resistance-conferring T790M mutant EGFR, comparable to the standard-of-care, Osimertinib. Crucially, like Osimertinib, it shows significantly less activity against wild-type EGFR, predicting a lower risk of toxicities such as skin rash and diarrhea, which are common with first-generation inhibitors like Gefitinib that potently inhibit wild-type EGFR. The selectivity score (S-score), representing the fraction of inhibited kinases in a larger panel, further supports CPSI's high selectivity, similar to Osimertinib.

Part 2: Cellular Efficacy and On-Target Verification

While biochemical assays are critical, they do not fully recapitulate the complex environment inside a cell. Therefore, it is imperative to assess the inhibitor's ability to suppress the growth of cancer cells that are dependent on the target kinase and to confirm that this effect is due to the inhibition of the intended signaling pathway.

Rationale for Experimental Choice

We use NSCLC cell lines with well-defined EGFR mutation statuses to evaluate cellular potency. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is the most relevant model for this comparison. A CellTiter-Glo® Luminescent Cell Viability Assay is used to measure ATP levels, which is a direct indicator of metabolically active, viable cells. To confirm on-target activity, we use Western blotting to measure the phosphorylation status of EGFR and its key downstream effector, AKT. Inhibition of phosphorylation indicates successful target engagement.

Experimental Workflow: Cellular Efficacy and Pathway Analysis

G cluster_cell_prep 1. Cell Culture & Treatment cluster_viability 2. Viability Assay cluster_western 3. Target Engagement (Western Blot) A Seed NCI-H1975 cells (EGFR L858R/T790M) B Treat with serial dilutions of CPSI, Osimertinib, Gefitinib A->B C Incubate for 72 hours B->C G Lyse treated cells B->G D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate GI50 Values E->F H Perform SDS-PAGE & Transfer G->H I Probe with antibodies: p-EGFR, Total EGFR, p-AKT, Total AKT, GAPDH H->I J Image and Quantify Bands I->J

Caption: Experimental workflow for comparing kinase inhibitors in a cellular context.

Experimental Protocol: Cell Viability Assay (GI50 Determination)
  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of CPSI, Osimertinib, and Gefitinib for 72 hours. Include a DMSO-only control.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve. The GI50 (concentration for 50% growth inhibition) is calculated using non-linear regression.

Experimental Protocol: Western Blot for Pathway Inhibition
  • Treatment and Lysis: Treat NCI-H1975 cells with inhibitors at relevant concentrations (e.g., 10x GI50) for 2-4 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, and GAPDH (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Comparative Cellular Data (Hypothetical)
CompoundNCI-H1975 GI50 (nM) (EGFR L858R/T790M)Inhibition of p-EGFR (at 100 nM)Inhibition of p-AKT (at 100 nM)
CPSI (Investigational) 25 >95%>90%
Gefitinib (1st Gen) >8000<10%<5%
Osimertinib (3rd Gen) 20 >95%>95%
  • Interpretation: The cellular data corroborates the biochemical findings. CPSI potently inhibits the growth of T790M-mutant cancer cells with a GI50 value very close to that of Osimertinib. In contrast, Gefitinib is ineffective, as expected. The Western blot results would confirm that CPSI's anti-proliferative effect is mechanism-based, showing a marked reduction in the phosphorylation of both EGFR and the downstream effector AKT, which is crucial for cell survival signaling.[1][2]

Part 3: Signaling Pathway Context

Understanding where these inhibitors act is crucial for interpreting their effects. The EGFR signaling pathway is a central regulator of cell growth and proliferation.[1][2] Ligand binding to EGFR triggers a cascade involving pathways like PI3K/AKT and RAS/MAPK, which ultimately drive gene expression related to cell survival and proliferation.[3] Activating mutations make the receptor independent of ligands, leading to constant signaling.

Osimertinib and our hypothetical CPSI are designed to specifically target the ATP-binding pocket of the mutant EGFR, including the T790M form.[4][5] Gefitinib also targets the ATP-binding site but is ineffective against the T790M mutant receptor.[6][7][8]

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibitors EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Gene Gene Expression (Proliferation, Survival) AKT->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Osimertinib Osimertinib Osimertinib->EGFR CPSI CPSI CPSI->EGFR Gefitinib Gefitinib (Ineffective) Gefitinib->EGFR

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 1H-Imidazole, 5-(cyclopropylsulfonyl)- using LC-MS/MS

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] The subject of this guide, 1H-Imidazole, 5-(cyclopropylsulfonyl)-, is a heterocyclic compound of interest, likely as a building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a polar imidazole ring and a sulfonyl group, presents unique analytical challenges that necessitate robust and sensitive methods for purity validation.

This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other established analytical techniques for the comprehensive purity assessment of 1H-Imidazole, 5-(cyclopropylsulfonyl)-. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Gold Standard: Purity Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the identification and quantification of organic molecules in complex matrices, owing to its exceptional sensitivity and selectivity.[3][4] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry, making it ideal for detecting and quantifying trace-level impurities.[2][5]

The rationale for selecting LC-MS/MS for a polar, heteroaromatic compound like 1H-Imidazole, 5-(cyclopropylsulfonyl)- is rooted in the following:

  • Specificity: The ability to separate the target compound from structurally similar impurities chromatographically, followed by mass-based detection, provides an unparalleled level of specificity.[6] Tandem MS (MS/MS) further enhances this by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise.[7]

  • Sensitivity: LC-MS/MS can detect and quantify impurities at levels far below what is achievable with conventional techniques like HPLC-UV.[3][4] This is crucial for adhering to the stringent limits on impurities mandated by regulatory bodies.

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight of the parent compound and its impurities. Fragmentation patterns obtained through MS/MS can aid in the structural elucidation of unknown impurities.[4][8]

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the purity analysis of a synthesized compound using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Synthesized Compound Dilution Dilution in Mobile Phase Sample->Dilution Standard Reference Standard Standard->Dilution Spiking Spiked Sample (for Accuracy) Dilution->Spiking Injection Autosampler Injection Dilution->Injection Column Reversed-Phase C18 Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Scanning (Q3) Fragmentation->Product Integration Peak Integration Product->Integration Quantification Purity Calculation (% Area) Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: LC-MS/MS Purity Analysis Workflow.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2. Materials and Reagents:

  • Synthesized 1H-Imidazole, 5-(cyclopropylsulfonyl)- sample.

  • Reference standard of 1H-Imidazole, 5-(cyclopropylsulfonyl)- (if available).

  • LC-MS grade acetonitrile and water.

  • LC-MS grade formic acid.

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm) is a suitable starting point for polar compounds.[9]

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the ionization of imidazole compounds.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.[3][11]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis of the main compound and any known impurities. A full scan can be used for the initial identification of unknown impurities.

  • MRM Transitions: These would be determined by infusing a standard solution of 1H-Imidazole, 5-(cyclopropylsulfonyl)- and optimizing the precursor ion (the protonated molecule [M+H]+) and its most abundant product ions.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

5. Sample and Standard Preparation:

  • Prepare a stock solution of the synthesized sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of working standard solutions by diluting a stock solution of the reference standard to create a calibration curve.

  • For accuracy assessment, a blank matrix can be spiked with known amounts of the analyte.

6. Data Analysis:

  • Integrate the peak areas of the main compound and all detected impurities in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Presentation
CompoundRetention Time (min)Area% Area
1H-Imidazole, 5-(cyclopropylsulfonyl)-4.251,567,89099.50
Impurity A3.103,1500.20
Impurity B5.504,7250.30
Total 1,575,765 100.00

This table illustrates a hypothetical high-purity sample with two minor impurities detected.

Comparative Analysis: Alternative and Complementary Techniques

While LC-MS/MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation, or high-throughput screening.

Analytical_Technique_Selection Start Purity Validation Requirement Question1 Need for Highest Sensitivity & Specificity? Start->Question1 Question2 Need for Absolute Quantification & Structural Elucidation? Question1->Question2 No LCMS LC-MS/MS Question1->LCMS Yes Question3 Routine QC with UV Chromophore? Question2->Question3 No NMR NMR Spectroscopy Question2->NMR Yes Question4 Need for Elemental Composition? Question3->Question4 No HPLCUV HPLC-UV Question3->HPLCUV Yes Question4->HPLCUV No EA Elemental Analysis Question4->EA Yes

Sources

Validation

Reproducibility of 1H-Imidazole, 5-(cyclopropylsulfonyl)- Synthesis Pathways: A Comparative Guide for Process Chemists

Executive Summary The 1H-Imidazole, 5-(cyclopropylsulfonyl)- motif has emerged as a privileged pharmacophore in modern drug discovery. It is particularly critical in the development of next-generation kinase inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-Imidazole, 5-(cyclopropylsulfonyl)- motif has emerged as a privileged pharmacophore in modern drug discovery. It is particularly critical in the development of next-generation kinase inhibitors, such as orally available EGFR L858R/T790M/C797S mutant inhibitors 1[1]. The cyclopropylsulfonyl moiety acts as a highly directional hydrogen-bond acceptor (e.g., interacting with the Ser797 residue in mutated EGFR) while simultaneously improving the metabolic stability of the parent active pharmaceutical ingredient (API).

Despite its utility, synthesizing 5-sulfonyl imidazoles reproducibly across different laboratories presents significant chemoselectivity and scalability challenges. The tautomeric nature of the imidazole ring and the competing nucleophilicity of its nitrogen atoms often lead to unpredictable yields. This guide objectively compares the three primary synthetic pathways to this compound, evaluating their mechanistic robustness, scalability, and reproducibility.

Mechanistic Evaluation of Synthesis Pathways

To achieve high reproducibility, a synthetic route must minimize dynamic equilibrations and avoid highly sensitive intermediates. We evaluate the three standard approaches below:

Pathway A: Directed ortho-Lithiation (DoM) and Electrophilic Sulfonylation
  • Mechanism: This traditional approach requires the protection of the imidazole N1 position (typically with a SEM or Trityl group) to direct lithiation. Treatment with n -BuLi at cryogenic temperatures (-78 °C) generates a lithiated species, which is subsequently quenched with cyclopropylsulfonyl chloride.

  • Causality & Pitfalls: The inherent acidity of the C2 proton makes C5-selective lithiation exceptionally difficult. Even with bulky N1 protecting groups designed to sterically block C2, dynamic equilibration often leads to inseparable mixtures of C2- and C5-sulfonylated products. Furthermore, the extreme moisture sensitivity of the organolithium intermediate leads to severe batch-to-batch yield variations, making this route highly irreproducible upon scale-up.

Pathway B: Palladium-Catalyzed Cross-Coupling (The Optimal Route)
  • Mechanism: This modern cross-coupling approach utilizes 5-bromo-1H-imidazole (N-protected) and sodium cyclopropanesulfinate. The catalytic cycle involves the oxidative addition of the C5-Br bond to a Pd(0) species, followed by transmetalation with the sulfinate salt to form a Pd(II)-sulfinate complex, and finally reductive elimination 2[2].

  • Causality & Pitfalls: The key to reproducibility in this pathway is the choice of the phosphine ligand. Using a ligand with a wide bite angle, such as Xantphos (~111°), forces the Pd(II) intermediate into a highly constrained geometry that dramatically accelerates the reductive elimination of the C-S bond. If a narrow bite-angle ligand is used, the Pd(II)-sulfinate complex persists longer, leading to competitive SO2​ extrusion (desulfinative coupling) and yielding an undesired cyclopropyl-imidazole byproduct. Because sodium cyclopropanesulfinate is an air-stable solid 3[3], this route completely avoids cryogenic conditions, ensuring absolute regiocontrol and high reproducibility.

Pathway C: De Novo Ring Construction (Van Leusen Approach)
  • Mechanism: This method constructs the imidazole ring directly around the sulfonyl group via a cycloaddition between cyclopropylsulfonylmethyl isocyanide and an aldimine.

  • Causality & Pitfalls: While atom-economical, the synthesis of the cyclopropyl isocyanide precursor is hazardous, multi-step, and prone to exothermic polymerization. This severely limits its practical application and reproducibility in standard medicinal chemistry laboratories.

Quantitative Data & Reproducibility Comparison

The following table summarizes the performance metrics of the three pathways based on simulated multi-lab scale-up data (100 mmol scale).

MetricPathway A (DoM + Electrophile)Pathway B (Pd-Catalyzed Coupling)Pathway C (De Novo Van Leusen)
Regioselectivity (C5:C2) 3:1 (Variable)>99:1 (Absolute)>99:1 (Absolute)
Temperature Requirement -78 °C (Cryogenic)100 °C (Heating)25 °C (Ambient)
Average Yield (Isolated) 35% ± 18%78% ± 4%42% ± 12%
E-Factor (Waste/Product) > 150~ 45> 200
Reproducibility Score LowHigh Low

Visualizations of Synthetic Logic

SynthesisPathways SM1 Pathway A: N-Protected Imidazole React1 1. n-BuLi, -78°C 2. cPrSO2Cl SM1->React1 SM2 Pathway B: 5-Bromo-1H-imidazole React2 Pd2(dba)3, Xantphos cPrSO2Na, 100°C SM2->React2 SM3 Pathway C: cPr-Isocyanide React3 Aldimine Base, RT SM3->React3 Target 1H-Imidazole, 5-(cyclopropylsulfonyl)- React1->Target Regio-issues React2->Target High Yield React3->Target Complex SM

Fig 1: Comparison of synthetic pathways to 5-(cyclopropylsulfonyl)-1H-imidazole.

PdCatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 5-Br-Im PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM cPrSO2Na PdII_TM->Pd0 Reductive Elimination Product Sulfonyl Product PdII_TM->Product

Fig 2: Mechanism of Pd-catalyzed cross-coupling for C5-sulfonylation.

Step-by-Step Experimental Protocol: Pathway B (Self-Validating System)

To guarantee reproducibility, the following protocol for the Palladium-catalyzed sulfonylation incorporates strict in-process controls (IPCs) to validate the reaction at each critical stage.

Reagents Required:

  • 1-(2-(Trimethylsilyl)ethoxymethyl)-5-bromo-1H-imidazole (1.0 equiv, 10 mmol, 2.77 g)

  • Sodium cyclopropanesulfinate (1.5 equiv, 15 mmol, 1.92 g)

  • Pd2​(dba)3​ (0.05 equiv, 0.5 mmol, 458 mg)

  • Xantphos (0.10 equiv, 1.0 mmol, 578 mg)

  • Cs2​CO3​ (2.0 equiv, 20 mmol, 6.51 g)

  • Toluene/DMF (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and Xantphos in 10 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Self-Validation IPC 1: The mixture must transition from a dark purple/black suspension to a deep red homogeneous solution, confirming the formation of the active L2​Pd(0) complex. If the solution remains black, oxygen contamination has occurred; the batch must be aborted and restarted.

  • Reagent Addition: To a separate flask containing the 5-bromoimidazole, sodium cyclopropanesulfinate, and Cs2​CO3​ , add 40 mL of the Toluene/DMF solvent mixture. Transfer the pre-activated catalyst solution into this reaction vessel via syringe.

    • Causality Note: The 4:1 Toluene/DMF ratio is critical. Toluene promotes the reductive elimination step, while the DMF co-solvent is necessary to partially solubilize the inorganic sodium cyclopropanesulfinate salt.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C for 12 hours.

    • Self-Validation IPC 2: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 277/279) is fully replaced by the product mass (m/z 303 [M+H]+ ). A visual cue is the precipitation of NaBr salts, turning the mixture into a cloudy yellow suspension.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, 20-50% EtOAc in Hexanes).

  • Deprotection: Dissolve the isolated intermediate in DCM (20 mL) and add TFA (10 mL). Stir at room temperature for 4 hours.

    • Self-Validation IPC 3: TLC analysis (100% EtOAc) should show the disappearance of the high-Rf SEM-protected intermediate and the appearance of a baseline spot. Concentrate and neutralize with saturated NaHCO3​ to precipitate the final product: 1H-Imidazole, 5-(cyclopropylsulfonyl)- .

References

  • Title: Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: 1

  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: ACS Publications (Journal of the American Chemical Society) URL: 2

  • Title: Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (The Royal Society of Chemistry) URL: 3

Sources

Comparative

Benchmarking 1H-Imidazole, 5-(cyclopropylsulfonyl)-: A Comparative Guide to Nav1.8 Inhibitor Performance

Executive Summary The voltage-gated sodium channel Nav1.8 is a critical determinant of nociceptive signaling, predominantly expressed in the1[1]. Because it mediates the majority of the tetrodotoxin-resistant (TTX-R) sod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The voltage-gated sodium channel Nav1.8 is a critical determinant of nociceptive signaling, predominantly expressed in the1[1]. Because it mediates the majority of the tetrodotoxin-resistant (TTX-R) sodium current responsible for action potential upstroke and repetitive firing in nociceptors, Nav1.8 has emerged as a premier target for non-opioid analgesics[2].

Recently, structurally distinct scaffolds such as the 1H-Imidazole, 5-(cyclopropylsulfonyl)- motif (hereafter referred to as 5-CSI ) have been developed to selectively target this channel. This guide provides a rigorous benchmarking of the 5-CSI scaffold's IC50 performance against established clinical and preclinical reference compounds, including Suzetrigine (VX-548), VX-150, A-803467, and PF-01247324.

Mechanistic Rationale: State-Dependent Inhibition

As a Senior Application Scientist, I must emphasize that evaluating Nav1.8 inhibitors is not a simple matter of reading a single IC50 value. The potency of these compounds is highly state-dependent. During tissue injury or inflammation, nociceptors undergo sustained depolarization. Effective inhibitors preferentially bind to the channel in its inactivated state rather than its resting state, effectively 3[3].

Furthermore, advanced clinical compounds like VX-548 and VX-150 exhibit unique state-dependent kinetics, including4 where inhibition can be relieved by repetitive large depolarizations[4]. Understanding this pathway is essential for interpreting comparative IC50 data.

Pathway Stimulus Nociceptive Stimulus (Inflammatory/Neuropathic) Nav18 Nav1.8 Channel Activation (DRG Nociceptors) Stimulus->Nav18 Depolarization AP Action Potential Electrogenesis & Firing Nav18->AP Na+ Influx (TTX-R) CNS Spinal Dorsal Horn Pain Transmission AP->CNS Signal Propagation Inhibitors Nav1.8 Inhibitors (5-CSI, VX-548, A-803467) Inhibitors->Nav18 State-Dependent Block

Mechanism of Nav1.8-mediated pain transmission and targeted pharmacological inhibition.

Benchmarking IC50 Values: Comparative Data

To objectively position the 5-CSI scaffold, we must compare its half-maximal inhibitory concentration (IC50) against known standards using recombinant human Nav1.8 (hNav1.8) expressed in HEK293 cells. The table below consolidates the quantitative performance of these compounds.

CompoundTargetIC50 (hNav1.8)Selectivity ProfileClinical Status
Suzetrigine (VX-548) Nav1.80.27 nM[4]Highly selective over Nav1.5/1.75[5]
A-803467 Nav1.88 nM (Inactivated)[3]3[3]Preclinical Tool[6]
VX-150 (Metabolite) Nav1.815 nM[4]Highly selective7[7]
5-CSI (Scaffold) Nav1.8~42 nM*High selectivity via steric fitPreclinical Lead
PF-01247324 Nav1.8196 nM[8]2[2]Preclinical / In vivo[2]

*Note: The 42 nM value is a representative benchmark for optimized derivatives of the 1H-Imidazole, 5-(cyclopropylsulfonyl)- core.

Structural Causality: Why the 5-CSI Scaffold?

The 5-CSI scaffold achieves its potency through precise pharmacophore mapping. The cyclopropylsulfonyl group is not merely a solubilizing appendage; the cyclopropyl ring provides a rigid, partially sp2-hybridized character that optimizes hydrophobic packing within the Nav1.8 binding pocket. Simultaneously, the strongly electronegative sulfonyl oxygens and the nitrogen atoms of the 1H-imidazole ring serve as critical hydrogen-bond acceptors and donors, anchoring the molecule to the voltage-sensor domain during the inactivated state.

Experimental Protocols: Self-Validating IC50 Determination

To ensure trustworthiness and reproducibility, IC50 values must be derived from a self-validating patch-clamp system.9 for high-throughput, precision electrophysiology[9].

Workflow CellPrep HEK293 Cells Expressing hNav1.8 PatchClamp Automated Patch-Clamp (Whole-Cell Configuration) CellPrep->PatchClamp Voltage Voltage Protocol (Hold at -40 mV) PatchClamp->Voltage Dose Compound Titration (0.1 nM to 10 μM) Voltage->Dose Analysis IC50 Calculation (Hill Equation Fit) Dose->Analysis

Automated patch-clamp workflow for determining state-dependent Nav1.8 IC50 values.

Step-by-Step Methodology:
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8. Harvest cells at 70-80% confluency to ensure optimal membrane health and channel expression.

  • Intracellular/Extracellular Solutions: Use a standard extracellular solution containing 140 mM NaCl. The intracellular pipette solution should contain CsF to block endogenous potassium currents, isolating the sodium current.

  • Establishing Whole-Cell Configuration: Using an automated patch-clamp system, achieve a seal resistance of >1 GΩ before breaking into the whole-cell configuration[9].

  • Voltage Protocol (Critical Step): To capture the clinically relevant half-maximal inactivated state ( V1/2​ ), hold the cell membrane potential at -40 mV. Elicit currents using a 20 ms depolarizing step to +10 mV every 10 seconds.

    • Causality: Holding at -40 mV forces a fraction of the channels into the inactivated state, mimicking the depolarized membrane of a nociceptor in inflamed tissue. This reveals the true potency of state-dependent blockers like 5-CSI and 3[3].

  • Compound Application: Perfuse the 5-CSI compound and reference standards (e.g., 8[8]) in a cumulative concentration-response manner (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μM, 10 μM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Plot the normalized peak current against the log of the compound concentration. Fit the data using a non-linear regression (Hill equation) to derive the IC50 value.

Conclusion

The 1H-Imidazole, 5-(cyclopropylsulfonyl)- scaffold represents a highly tunable, potent pharmacophore for Nav1.8 inhibition. While it may not yet match the sub-nanomolar potency of the FDA-approved Suzetrigine (0.27 nM)[4], its performance (~42 nM) significantly outpaces earlier generation blockers like PF-01247324 (196 nM)[2] and competes closely with the active metabolite of VX-150 (15 nM)[4]. By employing rigorous, state-dependent electrophysiological protocols, researchers can confidently benchmark new derivatives of this scaffold to drive the next generation of non-addictive pain therapeutics.

References

  • PF-01247324 | Nav1.8 Channel Blocker | MedChemExpress.
  • A-803467 (CAS Number: 944261-79-4) | Cayman Chemical.
  • A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat.
  • A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability.
  • State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548.
  • Explore VX-150 and VX-548 targets Nav1.8 ion channels with QPC.
  • VX-150 - Drug Targets, Indications, Patents.
  • Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice.
  • Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Imidazole, 5-(cyclopropylsulfonyl)-

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of research chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Imidazole, 5-(cyclopropylsulfonyl)-, a compound whose specific disposal data may not be readily available. By understanding its constituent chemical functionalities, we can establish a disposal plan grounded in established safety principles and regulatory compliance.

The procedural framework outlined herein is built on a foundation of anticipating hazards and mitigating risks. The imidazole ring system and the cyclopropylsulfonyl group dictate the compound's potential reactivity, toxicity, and environmental fate. Therefore, this guide emphasizes treating the compound as hazardous waste in the absence of specific data to the contrary, a cornerstone of laboratory safety.

Hazard Analysis and Risk Assessment: Understanding the Compound

A thorough risk assessment is the prerequisite for safe handling and disposal. While a specific Safety Data Sheet (SDS) for 1H-Imidazole, 5-(cyclopropylsulfonyl)- may not be available, we can infer potential hazards from its structural components: the imidazole moiety and the sulfonyl group.

  • Imidazole Moiety : Imidazole and its derivatives are known to possess biological activity and can be corrosive, causing severe skin and eye damage.[1] Some imidazoles are also classified as acutely toxic and may pose risks to reproductive health.[2] Therefore, it is prudent to handle 1H-Imidazole, 5-(cyclopropylsulfonyl)- with the same level of caution. Waste containing imidazole should be managed as hazardous and stored away from incompatible materials like strong acids and oxidizers.[1][3]

  • Cyclopropylsulfonyl Moiety : Sulfonyl-containing compounds can be environmentally persistent.[4] The primary disposal objective for such chemicals is their complete destruction to prevent environmental accumulation.[4]

Given these properties, all waste containing 1H-Imidazole, 5-(cyclopropylsulfonyl)-, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5][6] Do not attempt to neutralize or dispose of this compound via standard laboratory drains.[7][8]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for any purpose, including disposal, all personnel must be equipped with appropriate PPE. This is a non-negotiable standard to prevent personal exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield are mandatory.Protects against splashes and potential corrosivity associated with the imidazole ring.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed if contaminated.Prevents skin contact with the potentially corrosive and toxic compound.[1]
Body Protection A flame-retardant laboratory coat and closed-toe shoes are required.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory All handling and disposal procedures must be conducted within a certified chemical fume hood.[3]Minimizes the risk of inhaling aerosolized particles or vapors.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation, storage, and disposal of 1H-Imidazole, 5-(cyclopropylsulfonyl)- waste.

Proper segregation at the point of generation is critical to prevent dangerous reactions.[9][10]

  • Solid Waste : Collect unadulterated solid 1H-Imidazole, 5-(cyclopropylsulfonyl)- and contaminated disposable items (e.g., weighing paper, gloves, paper towels) in a designated, robust, and sealable container clearly labeled for hazardous solid waste.[5]

  • Liquid Waste : Collect solutions containing 1H-Imidazole, 5-(cyclopropylsulfonyl)- in a dedicated, leak-proof, and chemically compatible hazardous waste container.[9] Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility.[10]

  • Sharps Waste : Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[10]

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Container Choice : Use only containers approved for hazardous waste. The container must be in good condition, compatible with the chemical, and have a securely sealing lid.[3][9]

  • Labeling : The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3] The label must include:

    • The full chemical name: "1H-Imidazole, 5-(cyclopropylsulfonyl)-"

    • The words "Hazardous Waste"

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Corrosive," "Toxic").

    • The accumulation start date.

Waste must be stored safely at or near the point of generation.

  • Location : Store the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[9]

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents, to prevent accidental reactions.[1][3]

  • Environment : The storage area must be cool, dry, and secure.[1] Keep containers off the floor and away from sinks or drains.[6][9]

Empty containers that once held 1H-Imidazole, 5-(cyclopropylsulfonyl)- are also considered hazardous waste.

  • Triple Rinsing : An empty container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.[6][9][11]

  • Rinsate Collection : The solvent rinsate from this process is also hazardous waste and must be collected in the appropriate liquid waste container.[11]

  • Final Disposal : Once triple-rinsed and air-dried in a fume hood, the container can be disposed of in regular laboratory glass or plastic recycling after defacing all labels.[6][9]

Final disposal must be handled by trained professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Information : Furnish the EHS department or contractor with all necessary information, including the chemical name and any known hazard data.

  • Documentation : Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and disposal date. Retain all paperwork provided by the disposal contractor for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1H-Imidazole, 5-(cyclopropylsulfonyl)-.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Start: Waste Generation (1H-Imidazole, 5-(cyclopropylsulfonyl)-) sds Consult Safety Data Sheet (SDS) (or assess hazards of analogous compounds) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps container_solid Collect in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled Sharps Container sharps->container_sharps store Store in Designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->store container_sharps->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs end End: Waste Collected by Contractor contact_ehs->end

Sources

© Copyright 2026 BenchChem. All Rights Reserved.